1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Description
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Properties
IUPAC Name |
1-nitro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDYZWHWMEFCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
This technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-06-3), a critical fluorinated building block.
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate metabolic stability, lipophilicity, and binding affinity. 1-Nitro-2-(2,2,2-trifluoroethyl)benzene serves as a specialized intermediate for introducing the 2,2,2-trifluoroethyl motif—a bioisostere of the ethyl group that blocks benzylic oxidation due to the strong electron-withdrawing nature of the
Physicochemical Profile
Molecular Identity
-
IUPAC Name: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
-
CAS Number: 145914-06-3
-
Molecular Formula:
-
SMILES: FC(F)(F)CC1=CC=CC=C1[O-]
Molecular Weight Analysis
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the precise molecular weight breakdown is provided below.
| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) | Contribution (%) |
| Carbon-12 | 12.00000 | 8 | 96.00000 | 46.80% |
| Hydrogen-1 | 1.00783 | 6 | 6.04698 | 2.95% |
| Fluorine-19 | 18.99840 | 3 | 56.99520 | 27.78% |
| Nitrogen-14 | 14.00307 | 1 | 14.00307 | 6.83% |
| Oxygen-16 | 15.99491 | 2 | 31.98982 | 15.59% |
| Monoisotopic Mass | 205.0351 | |||
| Average Mol. Weight | 205.135 |
Predicted Properties
-
LogP (Octanol/Water): ~2.8 (Highly lipophilic due to
) -
Density: ~1.35 g/cm³ (Estimated)
-
Physical State: Pale yellow liquid or low-melting solid at STP.
Synthetic Methodology
The synthesis of 1-nitro-2-(2,2,2-trifluoroethyl)benzene is typically achieved via the electrophilic aromatic nitration of (2,2,2-trifluoroethyl)benzene.
Precursor Selection
The starting material, (2,2,2-trifluoroethyl)benzene (CAS 21249-93-4), contains a
-
Directing Effect: The methylene group (
) activates the ring via hyperconjugation, directing ortho/para. However, the beta-positioned trifluoromethyl group ( ) exerts a strong inductive electron-withdrawing effect ( ), deactivating the ring relative to toluene. -
Result: Nitration requires mixed acid conditions and yields a mixture of ortho (target) and para isomers, requiring separation.
Protocol: Nitration of (2,2,2-Trifluoroethyl)benzene
Reagents:
-
(2,2,2-Trifluoroethyl)benzene (1.0 eq)
-
Concentrated Nitric Acid (
, 1.2 eq) -
Concentrated Sulfuric Acid (
, solvent/catalyst)
Step-by-Step Workflow:
-
Preparation of Nitrating Agent: In a jacketed reactor cooled to 0°C, slowly add concentrated
to concentrated . Maintain temperature to prevent decomposition. -
Addition: Add (2,2,2-trifluoroethyl)benzene dropwise to the acid mixture. The rate must be controlled to keep the internal temperature between 0–5°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (5x volume). The organic nitro compounds will separate as an oily layer.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
). Combine organic phases.[1] -
Purification: Wash with sat.
(to remove acid), then Brine. Dry over . -
Isomer Separation: The crude oil contains both ortho (target) and para isomers. Separate via fractional distillation under reduced pressure or silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The ortho isomer typically elutes first due to internal hydrogen bonding or steric shielding.
Mechanistic Pathway (Visualization)
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2] The nitronium ion (
Figure 1: Electrophilic Aromatic Substitution pathway yielding the ortho-nitro derivative.
Applications in Drug Development
The primary utility of 1-nitro-2-(2,2,2-trifluoroethyl)benzene lies in its reduction to 2-(2,2,2-trifluoroethyl)aniline , a versatile scaffold for heterocyclic synthesis.
Reduction to Aniline
-
Method: Catalytic hydrogenation (
) or metal reduction ( ). -
Product: 2-(2,2,2-trifluoroethyl)aniline.[3]
Synthesis of Fluorinated Heterocycles
The resulting aniline is a key precursor for:
-
Indoles: Via the Bartoli indole synthesis or modified Leimgruber-Batcho reaction, yielding 7-(2,2,2-trifluoroethyl)indoles.
-
Quinolines: Via the Skraup or Combes quinoline synthesis.
-
Kinase Inhibitors: The trifluoroethyl group provides a bulky, lipophilic pocket-filler that is resistant to CYP450 metabolic oxidation, unlike a standard ethyl group.
References
-
Matrix Scientific. (n.d.). 1-Nitro-2-(2,2,2-trifluoroethyl)benzene Product Data. Retrieved from
- Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.).[1] (2,2,2-Trifluoroethyl)benzene Product Specification. Retrieved from [1]
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
"1-Nitro-2-(2,2,2-trifluoroethyl)benzene" chemical properties
An In-depth Technical Guide to 1-Nitro-2-(2,2,2-trifluoroethyl)benzene: Chemical Properties and Synthetic Insights
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, a specialized aromatic compound of interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique bifunctional nature, featuring a synthetically versatile nitro group and a metabolically robust trifluoroethyl moiety, positions it as a valuable building block for complex molecular architectures. This document delves into its core chemical properties, reactivity, synthesis, and spectral characteristics, offering field-proven insights for its practical application.
Core Physicochemical Characteristics
1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a substituted aromatic compound. While extensive experimental data is not publicly cataloged, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures. The presence of the electron-withdrawing nitro (-NO₂) and trifluoroethyl (-CH₂CF₃) groups significantly influences its physical and chemical behavior.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₈H₆F₃NO₂ | Based on structure |
| Molecular Weight | 219.14 g/mol | Calculated from formula |
| CAS Number | 103946-67-0 | Identifier |
| Appearance | Likely a pale yellow oil or low-melting solid | Analogy to similar nitroaromatic compounds.[1] |
| Boiling Point | Estimated >200 °C | Expected to be higher than nitrobenzene (210.9 °C) due to increased molecular weight.[1] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., diethyl ether, benzene, alcohols). | Inferred from the properties of nitrobenzene.[2] |
| Density | Estimated >1.2 g/cm³ | Expected to be denser than nitrobenzene (1.199 g/cm³) due to the heavy fluorine atoms.[1] |
Synthesis and Mechanistic Considerations
The most direct and logical pathway to 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is the electrophilic nitration of (2,2,2-trifluoroethyl)benzene. The trifluoroethyl group is deactivating due to the strong inductive electron withdrawal by the fluorine atoms, yet it acts as an ortho, para-director for incoming electrophiles.
The causality behind this directorial effect, despite the deactivation, lies in the ability of the alkyl chain to stabilize the cationic intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions more effectively than at the meta position. However, steric hindrance from the bulky -CH₂CF₃ group may favor the formation of the para-isomer, 1-nitro-4-(2,2,2-trifluoroethyl)benzene, as the major product.[3] Therefore, the synthesis requires careful optimization and chromatographic separation to isolate the desired ortho-isomer.
Experimental Protocol: Nitration of (2,2,2-Trifluoroethyl)benzene
This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Reactor Preparation : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq.) to 0 °C in an ice-water bath.
-
Nitrating Mixture Formation : Add fuming nitric acid (HNO₃, 1.1 eq.) dropwise to the cooled sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.
-
Substrate Addition : To the prepared nitrating mixture, add (2,2,2-trifluoroethyl)benzene (1.0 eq.) dropwise from the dropping funnel. The reaction temperature must be strictly controlled between 0-5 °C to minimize side reactions and control the regioselectivity.
-
Reaction Monitoring : Stir the mixture at 0-5 °C. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching : Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction and precipitate the crude product.
-
Extraction & Purification : Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation : Purify the resulting crude oil containing a mixture of isomers using column chromatography on silica gel to isolate the target compound, 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Reactivity and Mechanistic Landscape
The reactivity of the benzene ring is substantially diminished by the presence of two powerful electron-withdrawing groups (EWGs).
-
Nitro Group (-NO₂) : Strongly deactivating through both inductive and resonance effects, directing incoming electrophiles to the meta position.[4]
-
Trifluoroethyl Group (-CH₂CF₃) : Strongly deactivating via the inductive effect of the CF₃ moiety. It is an ortho, para-director.
Electrophilic Aromatic Substitution (EAS)
Further EAS on this molecule is challenging and requires harsh reaction conditions.[5] The directing effects of the existing substituents are in opposition, leading to a complex product distribution if a reaction does occur.
-
The -NO₂ group directs incoming electrophiles to positions 4 and 6.
-
The -CH₂CF₃ group directs to positions 3 and 5.
Position 4 is sterically hindered. Therefore, substitution, if forced, would likely yield a mixture of 3- and 5-substituted products, with position 5 being electronically favored by both groups to some extent.
Reactivity Logic Diagram
Caption: Directing effects on the 1-Nitro-2-(2,2,2-trifluoroethyl)benzene ring.
Reduction of the Nitro Group
A key synthetic transformation for this molecule is the reduction of the nitro group to an amine (-NH₂). This reaction is fundamental for incorporating this fluorinated moiety into bioactive molecules, as aromatic amines are common precursors in pharmaceutical synthesis.[6] Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl), are effective. This yields 2-(2,2,2-trifluoroethyl)aniline, a significantly more versatile intermediate for coupling reactions.
Spectral Data Analysis
Spectroscopic analysis is critical for structure verification.
Table 2: Predicted Spectral Characteristics
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Key Insights |
| ¹H NMR | Aryl Protons | δ 7.5 - 8.2 ppm | Complex multiplet pattern in the deshielded aromatic region due to the influence of two EWGs.[7] |
| Benzylic Protons (-CH₂) | δ 3.2 - 3.6 ppm | A quartet (q) due to coupling with the three adjacent fluorine atoms (³JHF ≈ 8-10 Hz).[8][9] | |
| ¹⁹F NMR | Trifluoromethyl (-CF₃) | δ -60 to -70 ppm | A triplet (t) due to coupling with the two adjacent benzylic protons (³JHF ≈ 8-10 Hz).[10] |
| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm | Six distinct signals are expected. The carbons bearing the substituents (C-NO₂ and C-CH₂CF₃) will be significantly shifted. |
| Trifluoromethyl (-CF₃) | δ ~125 ppm (quartet) | The signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). | |
| Benzylic Carbon (-CH₂) | δ ~35 ppm (quartet) | The signal will be split into a quartet due to two-bond coupling with the three fluorine atoms (²JCF). | |
| IR Spec. | N-O Asymmetric Stretch | ~1530 cm⁻¹ | Strong, characteristic absorption for aromatic nitro compounds.[11] |
| N-O Symmetric Stretch | ~1350 cm⁻¹ | Strong, characteristic absorption for aromatic nitro compounds.[11] | |
| C-F Stretches | 1100 - 1300 cm⁻¹ | Strong, broad absorptions characteristic of the C-F bonds in the CF₃ group. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 219.14 | The parent peak should be observable. |
| Fragmentation | Common fragmentation patterns would include the loss of NO₂, O, and the entire nitro group. |
Safety and Handling
Professionals must handle this compound with appropriate caution, assuming the hazards associated with its functional groups.
-
Toxicity : Aromatic nitro compounds are toxic and can be readily absorbed through the skin.[1][12] Prolonged exposure can lead to systemic effects.[13]
-
Handling : All manipulations should be conducted in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible materials.[12]
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. NCBI. Retrieved from [Link]
-
UNIT I Benzene and its derivatives. (n.d.). effect of substituents on reactivity and orientation of. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 1-Nitro-4-(2,2,2-trifluoroethyl)benzene. Retrieved from [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]
-
YouTube. (2024, February 28). synthesis of 1-nitro-2-propylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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"1-Nitro-2-(2,2,2-trifluoroethyl)benzene" material safety data sheet (MSDS)
This guide is structured as a high-level technical whitepaper for research and development professionals. It synthesizes derived toxicological data based on Structure-Activity Relationships (SAR) and established protocols for handling fluorinated nitroaromatics.
Material Safety, Handling, and Synthesis Protocols
Part 1: Chemical Identity & Executive Summary
Compound Name: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene Synonyms: o-Nitro-(2,2,2-trifluoroethyl)benzene; 2-(2,2,2-Trifluoroethyl)nitrobenzene CAS Number: Provisional / Research Grade (Analog Reference: p-isomer CAS 3764-36-1; Precursor CAS 21249-93-4) Molecular Formula: C₈H₆F₃NO₂ Molecular Weight: 219.14 g/mol
Executive Summary
1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a specialized fluorinated building block used primarily in the synthesis of indole derivatives and bioisosteres for drug discovery. Structurally, it combines a strongly electron-withdrawing trifluoroethyl group with a nitroaromatic core.
Critical Safety Note: While specific toxicological data for this ortho isomer may be sparse in public registries, it must be handled with the high-hazard protocols reserved for nitroaromatics. The presence of the trifluoroethyl group increases lipophilicity (
Part 2: Hazard Identification & Toxicology (SAR Analysis)
As a Senior Application Scientist, I apply a "Read-Across" toxicological assessment based on the functional groups present. This compound exhibits the classic hazards of nitrobenzenes, amplified by fluorination.
Acute Toxicity & Health Hazards
| Endpoint | Classification (GHS) | Mechanism of Action |
| Acute Tox. (Oral) | Category 3 (Toxic) | Metabolic reduction of -NO₂ to nitroso/hydroxylamine intermediates causes methemoglobinemia (oxidation of Fe²⁺ to Fe³⁺ in hemoglobin). |
| Acute Tox. (Dermal) | Category 2 (Fatal/Toxic) | High Risk: The -CH₂CF₃ moiety acts as a lipophilic carrier, facilitating rapid transdermal transport into the systemic circulation. |
| STOT - RE | Category 1 | Specific Target Organ Toxicity (Repeated Exposure): Damage to red blood cells (anemia), liver (hepatotoxicity), and spleen. |
| Eye/Skin Irritation | Category 2A/2 | Direct irritation from the nitroaromatic ring; potential for defatting dermatitis. |
Physical Hazards
-
Thermal Stability: Nitro compounds are energetically unstable. While the trifluoroethyl group is thermally stable, the nitro group poses a risk of decomposition at elevated temperatures (>200°C).
-
Incompatibility: Violent reaction potential with strong reducing agents (hydrides), strong bases (formation of nitronate salts), and combustibles.
Part 3: "Self-Validating" Handling Protocols
In high-stakes research environments, safety is not just compliance; it is a system. The following protocols are designed to be self-validating—meaning the workflow itself prevents error.
A. The "Zero-Contact" Barrier System
Standard nitrile gloves are insufficient for prolonged handling of fluorinated nitroaromatics due to permeation.
-
Primary Layer: Silver Shield® (EVOH) or Viton® laminate gloves.
-
Secondary Layer: Disposable Nitrile (for dexterity and to protect the inner glove).
-
Validation: Change outer gloves immediately upon splash. Discard inner gloves every 2 hours.
B. Engineering Controls
-
Enclosure: All weighing and transfer operations must occur within a certified Fume Hood or Glovebox.
-
Pressure Relief: Reactions involving nitration or heating must be performed in vessels equipped with pressure relief valves or rupture disks to manage potential gas evolution (NOₓ).
C. Storage Logic
-
Condition: Store at 2–8°C.
-
Atmosphere: Argon or Nitrogen blanket.
-
Rationale: The benzylic position (-CH₂-) adjacent to the electron-withdrawing nitro group and the CF3 group is susceptible to radical oxidation over time. Inert gas prevents the formation of unstable peroxides.
Part 4: Synthesis & Reaction Safety Workflow
The synthesis of this compound typically involves the nitration of (2,2,2-trifluoroethyl)benzene. This is a Critical Control Point due to the exothermicity of electrophilic aromatic substitution.
DOT Diagram: Synthesis Safety Decision Tree
The following diagram outlines the logical flow for safely synthesizing and isolating the target, emphasizing thermal control.
Figure 1: Reaction safety workflow for the nitration of (2,2,2-trifluoroethyl)benzene, highlighting the critical temperature control check.
Mechanistic Insight (Expertise)
The trifluoroethyl group is an activating group (alkyl) with a competing deactivating inductive effect (fluorine).
-
Regioselectivity: The bulky -CH₂CF₃ group creates steric hindrance at the ortho position. Consequently, the nitration will favor the para isomer (approx. 3:1 to 4:1 ratio).
-
Implication: You will likely isolate the ortho isomer (Target) as the minor product. Chromatographic separation is required.[1][2] Do not distill the crude mixture at high vacuum/temperature without DSC (Differential Scanning Calorimetry) testing first to rule out explosive decomposition.
Part 5: Emergency Response & First Aid
Symptoms of Exposure:
-
Cyanosis: Blue discoloration of lips/fingernails (Methemoglobinemia).
-
CNS Effects: Dizziness, headache, nausea, confusion.
Action Protocol:
-
Skin Contact: IMMEDIATE wash with polyethylene glycol (PEG 300/400) or soap/water. Rationale: PEG solubilizes the lipophilic nitro compound better than water alone.
-
Inhalation: Remove to fresh air. Administer 100% Oxygen.
-
Medical Intervention: If cyanosis presents, medical professionals may administer Methylene Blue (1-2 mg/kg IV) to reduce methemoglobin back to hemoglobin. Note: This is a medical decision, not first aid.
Part 6: Quantitative Data Summary
| Property | Value (Estimated/Analog) | Source/Rationale |
| Boiling Point | 225 - 235°C | Derived from p-isomer & boiling point elevation rules. |
| Flash Point | > 95°C | Closed Cup (Estimated). |
| Density | 1.35 ± 0.05 g/cm³ | High density due to trifluoro- group. |
| LogP | ~3.2 | Calculated (Lipophilic). |
| Solubility | DCM, EtOAc, DMSO | Insoluble in water. |
References
-
Sigma-Aldrich. (2,2,2-Trifluoroethyl)benzene Safety Data Sheet. (Precursor Data). Available at:
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7416 (Nitrobenzene). (Tox Read-Across). Available at:
-
Master Organic Chemistry. Nitration of Benzene and Analogs: Mechanism and Safety. (Reaction Protocol). Available at:
-
Fisher Scientific. Safety Data Sheet for 1-Nitro-4-(trifluoromethoxy)benzene (Fluorinated Analog Read-Across). Available at:
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The Biological Activity of Trifluoroethylated Nitroaromatics: A Strategic Approach to Modulating Potency and Pharmacokinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The convergence of two powerful pharmacophores—the nitroaromatic ring and the trifluoroethyl group—represents a compelling strategy in modern medicinal chemistry. Nitroaromatics have a long-standing history as potent biological agents, particularly against microbial pathogens and cancer, primarily through their capacity for bioreductive activation. However, their clinical utility is often hampered by concerns of off-target toxicity and the emergence of resistance.[1][2] Concurrently, the incorporation of fluorinated moieties, specifically the trifluoroethyl group, has become a benchmark for optimizing drug candidates by enhancing metabolic stability, membrane permeability, and target binding affinity.[3][4]
This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological activities of trifluoroethylated nitroaromatics. We will dissect the synergistic interplay between these two functional groups, explaining the causality behind how trifluoroethylation can refine the therapeutic profile of nitroaromatic compounds. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the field but also field-proven experimental protocols and forward-looking insights to guide future discovery efforts.
Chapter 1: The Strategic Convergence of Two Privileged Scaffolds
The Nitroaromatic Moiety: A Double-Edged Sword in Drug Discovery
Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups on an aromatic ring, are a cornerstone of therapeutic agents.[2][5] Their broad spectrum of activity encompasses antibacterial, antiprotozoal, and anticancer properties.[1][6] The central mechanism underpinning this activity is the bioreduction of the nitro group.[1][7] In low-oxygen environments, such as within anaerobic bacteria or hypoxic tumors, host or microbial nitroreductase enzymes catalyze a single-electron transfer to the nitro group.[7][8] This initiates a cascade that produces a nitro anion radical, a nitroso intermediate, and ultimately a hydroxylamine derivative.[7] These reactive nitrogen species can induce significant cellular damage through multiple pathways, including the generation of oxidative stress via redox cycling with molecular oxygen and direct covalent modification of critical biomolecules like DNA and proteins, leading to cell death.[7][9][10]
However, this potent mechanism is also the source of the scaffold's primary liabilities. The same reactive intermediates can be mutagenic and genotoxic, and their formation in host tissues can lead to significant toxicity.[1][2] Furthermore, downregulation or mutation of the activating nitroreductase enzymes in pathogens is a common mechanism of acquired drug resistance.[11]
The Trifluoroethyl Group: A Modern Tool for Optimizing Drug Properties
The strategic introduction of fluorine has revolutionized drug design. The trifluoromethyl (-CF₃) and related trifluoroethyl (-CH₂CF₃) groups are particularly favored for their profound impact on a molecule's physicochemical properties.[3][12]
Key advantages conferred by trifluoroalkylation include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This often translates to a longer plasma half-life and improved bioavailability.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance its ability to cross biological membranes and reach its intracellular target.[3]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers and alter the electronic character of the aromatic ring, influencing receptor binding interactions.[12][13]
-
Improved Target Affinity: The group can participate in favorable dipole-dipole, hydrophobic, and electrostatic interactions within a protein's binding pocket, leading to increased potency and selectivity.[13]
The Rationale for Trifluoroethylated Nitroaromatics
The core hypothesis for combining these two motifs is one of strategic refinement. By appending a trifluoroethyl group to a nitroaromatic scaffold, we can address the inherent limitations of the nitroaromatic core while preserving or even enhancing its therapeutic activity. The intended modulation includes:
-
Tuning Redox Potential: The strong electron-withdrawing nature of the trifluoroethyl group can alter the reduction potential of the nitro group, potentially making its bioactivation more selective to specific nitroreductases found in target pathogens or tumors, thereby reducing off-target activation in host tissues.[14]
-
Enhancing Target-Specific Binding: The trifluoroethyl moiety can be oriented to engage in specific, high-affinity interactions with the target enzyme (e.g., parasitic glutathione reductase), adding a secondary mechanism of action or increasing potency beyond that derived from bioreduction alone.[14]
-
Improving Pharmacokinetics: Increased metabolic stability and optimized lipophilicity can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, allowing for more effective dosing regimens and a wider therapeutic window.
This guide will now delve into the specific mechanisms, applications, and experimental methodologies that validate this compelling drug design strategy.
Chapter 2: Mechanisms of Biological Action
Modulation of Redox Cycling and Bioactivation
The biological activity of nitroaromatics is intrinsically linked to the ease with which the nitro group is reduced. The trifluoroethyl group, through its strong inductive effect, withdraws electron density from the aromatic ring, making the nitro group more electron-deficient and thus easier to reduce. This directly impacts the compound's single-electron reduction midpoint potential (E¹₇), a key determinant of its reactivity in enzyme-catalyzed reductions.[14]
A higher (less negative) reduction potential generally correlates with faster bioactivation by single-electron transferring enzymes like ferredoxin:NADP+ oxidoreductase (FNR) found in parasites.[14] However, this must be balanced, as a compound that is too easily reduced may undergo futile redox cycling in host cells, leading to widespread oxidative stress and toxicity. The strategic placement of the trifluoroethyl group allows for fine-tuning of this potential to achieve selective activation in the target organism, which may possess a different suite of nitroreductases than the host.
Below is a conceptual diagram illustrating the bioactivation pathway and the key role of the nitroreductase enzyme.
Caption: Bioactivation pathway of a nitroaromatic prodrug.
Dual-Action Mechanisms: Target-Specific Inhibition
Beyond modulating bioreduction, the trifluoroethyl group can confer a second, independent mechanism of action: direct enzyme inhibition. A prime example is seen in antiplasmodial agents. While the nitro group undergoes reductive activation, the compound as a whole can act as an inhibitor of essential parasite enzymes like glutathione reductase (GR).[14] Plasmodium falciparum is highly vulnerable to oxidative stress, and its GR is critical for maintaining the reduced glutathione pool required for antioxidant defense.[14]
The trifluoroethyl group can enhance binding to the active site of PfGR, increasing the inhibitory potency (lower Kᵢ). This creates a powerful dual-action therapeutic: the compound simultaneously generates reactive oxygen species through redox cycling while disabling the parasite's primary defense against that oxidative stress. Crucially, selectivity can be achieved if the compound shows a higher affinity for the parasite's GR over the human ortholog.[14]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoroethyl group predictably alters a compound's physicochemical profile, which in turn governs its pharmacokinetics. The table below summarizes the expected impact based on established principles of medicinal chemistry.[3][4]
| Property | Parent Nitroaromatic | Trifluoroethylated Derivative | Rationale & Consequence |
| Lipophilicity (cLogP) | Variable | Increased | The -CF₃ group is highly lipophilic, enhancing membrane permeability and potentially improving oral absorption and CNS penetration. |
| Metabolic Stability | Susceptible to oxidation | Significantly Increased | The high strength of the C-F bond makes the trifluoroethyl group resistant to metabolic attack, blocking a common site of degradation and increasing the drug's half-life.[3] |
| Aqueous Solubility | Variable | Often Decreased | The increase in lipophilicity can reduce aqueous solubility. This is a critical parameter to balance and may require formulation strategies. |
| Binding Affinity (Kᵢ) | Baseline | Potentially Increased | The group can form favorable interactions (hydrophobic, electrostatic) within the target's binding pocket, leading to higher potency.[13] |
Chapter 3: Therapeutic Applications and Case Studies
The strategic design of trifluoroethylated nitroaromatics has shown promise across several therapeutic areas.
Antiparasitic Agents
Nitroaromatic compounds are effective against parasites that thrive in anaerobic or microaerophilic environments, such as Leishmania, Trypanosoma, and Giardia.[15][16] The introduction of a trifluoroethyl group can enhance potency. For example, studies on nitroaromatic compounds against Plasmodium falciparum have shown that antiplasmodial activity correlates with higher reduction potentials and the ability to inhibit the parasite's glutathione reductase, both properties that can be modulated by fluorination.[14]
Antimicrobial Agents
The utility of nitroaromatics extends to bacterial and fungal pathogens.[9][10] A key target in many anaerobic bacteria and protozoa is the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for their energy metabolism.[17] The well-known drug nitazoxanide functions by interfering with this pathway.[17] Structure-activity relationship (SAR) studies on novel nitro-heterocycles have demonstrated that modifications, including the addition of halogenated substituents, can significantly improve activity against both planktonic bacteria and difficult-to-treat biofilms.[17]
Anticancer Agents
The hypoxic (low-oxygen) microenvironment of solid tumors provides a natural target for nitroaromatic compounds, which can function as hypoxia-activated prodrugs.[18][19] These compounds are selectively reduced to their cytotoxic form within the tumor, sparing healthy, well-oxygenated tissues. The synthesis of N-(2-fluoroethyl)-N-nitrosoureas has demonstrated significant anticancer activity against murine melanoma and lung carcinoma models, with efficacy comparable to their more toxic chloroethyl counterparts.[20] Trifluoroethylation can enhance the potency and selectivity of these agents, making them promising candidates for further development.[21][22]
The following table summarizes representative activity data for this class of compounds.
| Compound Class | Target Organism/Cell Line | Biological Activity (IC₅₀/MIC) | Reference |
| N-(2-fluoroethyl)-nitrosoureas | B16 Melanoma, Lewis Lung Carcinoma | Significant in vivo activity | [20] |
| Nitro-heterocycles | Staphylococcus aureus | MIC values: 15.6–62.5 µg/mL | [9] |
| Nitroaromatic Derivatives | Leishmania amazonensis | IC₅₀ values: 23-59 µmol L⁻¹ | [16] |
| Thiazolo[4,5-d]pyrimidines | Human Cancer Cell Lines (NCI-60) | Growth inhibition at low µM | [22] |
Chapter 4: Experimental Design and Protocols
Scientific integrity requires robust and reproducible methodologies. This section provides detailed, self-validating protocols for the synthesis and evaluation of trifluoroethylated nitroaromatics, explaining the causality behind key experimental choices.
Synthesis Strategies
The synthesis of these target molecules typically involves either adding a nitro group to a pre-existing trifluoroethylated aromatic ring or, more commonly, introducing a trifluoroethyl moiety to a nitroaromatic scaffold.
Caption: General synthetic workflow for trifluoroethylation.
Protocol 1: Representative Synthesis of 1-nitro-4-(2,2,2-trifluoroethoxy)benzene
-
Rationale: This protocol describes a classic Williamson ether synthesis, a reliable method for forming an ether linkage. p-Nitrophenol is deprotonated by a base to form a nucleophilic phenoxide, which then displaces a leaving group on the trifluoroethylating agent.
-
Materials:
-
p-Nitrophenol (1.0 eq)
-
2,2,2-Trifluoroethyl iodide (or triflate) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-nitrophenol and anhydrous DMF. Stir until dissolved.
-
Causality: Anhydrous conditions are crucial to prevent the base from being consumed by water and to avoid side reactions.
-
-
Base Addition: Add potassium carbonate to the solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
Causality: K₂CO₃ is a suitable base to deprotonate the phenol without being overly reactive towards the solvent or electrophile.
-
-
Electrophile Addition: Add 2,2,2-trifluoroethyl iodide dropwise to the suspension.
-
Reaction Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: Heating increases the rate of the Sₙ2 reaction. TLC allows for precise determination of the reaction endpoint, preventing degradation or side-product formation from prolonged heating.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Causality: This aqueous workup removes the water-soluble DMF and inorganic salts.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Causality: Chromatography separates the desired product from unreacted starting materials and any side products.
-
-
Characterization: Confirm the structure and purity of the isolated product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Biological Evaluation
Protocol 2: Assessing Anticancer Cytotoxicity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[23]
-
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[23]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell blank control.
-
Causality: A serial dilution allows for the generation of a dose-response curve. The vehicle control is critical to ensure that the solvent itself has no effect on cell viability.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Causality: This duration is typically sufficient for cytotoxic effects to manifest. The optimal time should be determined empirically for the specific cell line and compound class.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Causality: During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Chapter 5: Challenges and Future Directions
Overcoming Toxicity
While trifluoroethylation can improve selectivity, the potential for host toxicity remains a primary concern for any nitroaromatic drug candidate.[24][25] Future research must focus on designing compounds with highly specific activation profiles, for instance, by targeting nitroreductases that are uniquely expressed or overexpressed in the target pathogen or tumor. A deep understanding of the metabolic pathways in both host and target is essential.
Navigating Drug Resistance
The development of resistance to nitroaromatic drugs is a significant clinical challenge.[11] Trifluoroethylated nitroaromatics may offer an advantage if they can act via a dual mechanism. A compound that both requires reductive activation and inhibits a separate, essential enzyme (like glutathione reductase) would require the pathogen to develop two independent resistance mechanisms simultaneously, a much rarer event.[14]
Future Research and Authoritative Grounding
The rational design of the next generation of trifluoroethylated nitroaromatics will be driven by an integrated approach. The combination of computational chemistry for predicting redox potentials and binding affinities, coupled with high-throughput screening and detailed mechanistic studies, will be paramount. Exploring novel nitro-heterocyclic cores and different fluorinated side chains will continue to expand the chemical space for drug discovery in this promising area. The ultimate goal is to fully exploit the potent activity of the nitroaromatic scaffold while mitigating its inherent risks through precise chemical modification.
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The Strategic Utility of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Fluorinated Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is a privileged moiety, known to enhance metabolic stability, lipophilicity, and binding affinity. This guide delves into the chemistry and application of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene , a valuable, yet under-explored, building block that serves as a gateway to a diverse array of trifluoromethylated aromatic compounds.
This document provides a comprehensive overview of the synthesis, key reactions, and practical applications of this compound, with a focus on its transformation into the synthetically versatile intermediate, 2-(2,2,2-trifluoroethyl)aniline . Through an exploration of its reactivity, this guide will equip researchers with the knowledge to leverage this building block in the design and execution of complex synthetic strategies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
| Property | Value | Source/Comment |
| CAS Number | 145914-06-3 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | Calculated |
| Appearance | Pale yellow to yellow liquid | Inferred from related nitroaromatics[2] |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, Toluene); sparingly soluble in water. | Inferred from properties of nitrobenzene[3] |
| Boiling Point | Not readily available; expected to be >200 °C | Estimation based on similar structures |
Safety and Handling:
1-Nitro-2-(2,2,2-trifluoroethyl)benzene should be handled with the care afforded to aromatic nitro compounds, which are generally considered toxic.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be conducted in a well-ventilated fume hood.[5] Upon heating, nitroaromatic compounds can decompose and release toxic fumes of nitrogen oxides.[4]
Synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene: A Guided Protocol
The synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is not extensively documented in dedicated publications. However, a robust synthetic route can be devised based on the well-established principles of electrophilic aromatic substitution, specifically, the nitration of (2,2,2-trifluoroethyl)benzene.
Directorial Effects in Nitration
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is an electron-withdrawing group due to the strong inductive effect of the trifluoromethyl moiety. Consequently, it acts as a meta-director in electrophilic aromatic substitution reactions. However, the presence of the methylene spacer (-CH₂-) somewhat attenuates this deactivating effect compared to a directly attached trifluoromethyl group. While the primary product of nitration will be the meta-isomer, the formation of the ortho-isomer (the target compound) and the para-isomer is also expected. The separation of these isomers is a critical step in obtaining the desired building block.
Figure 1: Isomeric products from the nitration of (2,2,2-trifluoroethyl)benzene.
Experimental Protocol: Nitration of (2,2,2-trifluoroethyl)benzene
This protocol is adapted from general procedures for the nitration of substituted benzenes.[6][7][8]
Materials:
-
(2,2,2-trifluoroethyl)benzene
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Nitration Reaction: To the chilled nitrating mixture, add (2,2,2-trifluoroethyl)benzene dropwise via the dropping funnel at a rate that maintains the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will separate as an oily layer.
-
Extraction and Neutralization: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of isomers.
-
Purification: The isomeric mixture can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Causality Behind Experimental Choices:
-
Mixed Acid: The combination of sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6]
-
Low Temperature: The nitration of aromatic rings is an exothermic process. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of dinitrated byproducts.[7]
-
Aqueous Work-up and Neutralization: The acidic reaction mixture is quenched with ice and neutralized with a weak base (sodium bicarbonate) to remove the strong acids before extraction.
The Cornerstone Transformation: Reduction to 2-(2,2,2-trifluoroethyl)aniline
The synthetic utility of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is primarily realized through its reduction to the corresponding aniline. This transformation unlocks a plethora of subsequent reactions, as the amino group is a versatile handle for the construction of more complex molecular architectures.
Figure 2: Reduction of the nitro group to form the corresponding aniline.
Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[9][10]
Materials:
-
1-Nitro-2-(2,2,2-trifluoroethyl)benzene
-
Palladium on Carbon (Pd/C, 5 or 10 wt%)
-
Ethanol or Methanol
-
Hydrogen Gas (H₂)
-
Parr Shaker or similar hydrogenation apparatus
Procedure:
-
Reaction Setup: To a pressure-resistant hydrogenation vessel, add 1-Nitro-2-(2,2,2-trifluoroethyl)benzene and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution.
-
Hydrogenation: Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS analysis of aliquots.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(2,2,2-trifluoroethyl)aniline. If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.
Self-Validating System and Rationale:
-
Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.
-
Solvent: Protic solvents like ethanol and methanol are excellent choices for catalytic hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Safety: Catalytic hydrogenation with hydrogen gas requires specialized equipment and adherence to strict safety protocols due to the flammable nature of hydrogen. The catalyst can be pyrophoric upon exposure to air after the reaction and should be handled with care (e.g., kept wet with solvent).
Applications in Heterocyclic Synthesis
The resulting 2-(2,2,2-trifluoroethyl)aniline is a valuable precursor for the synthesis of a variety of fluorine-containing heterocycles, which are of significant interest in drug discovery.[11]
Example Application: Synthesis of Trifluoromethylated Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. The Combes quinoline synthesis offers a direct route to quinolines from anilines and β-diketones.
Figure 3: Workflow for the Combes synthesis of trifluoromethylated quinolines.
Hypothetical Protocol: Combes Quinoline Synthesis
Procedure:
-
Condensation: To a solution of 2-(2,2,2-trifluoroethyl)aniline in a suitable solvent, add a β-diketone (e.g., acetylacetone).
-
Cyclization: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, to the mixture. Heat the reaction to a temperature sufficient to effect cyclization and dehydration (typically >100 °C).
-
Work-up and Purification: After cooling, the reaction mixture is carefully neutralized and the product is extracted. Purification by recrystallization or column chromatography yields the desired trifluoromethylated quinoline.
This is a generalized protocol, and the specific conditions would require optimization for this particular substrate. The utility of trifluoromethylated anilines in such cyclization reactions is well-precedented.[12]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale/Comparison |
| ¹H NMR | Aromatic region (δ 7.5-8.2 ppm) showing a complex multiplet pattern for the four aromatic protons. A quartet around δ 3.5-3.8 ppm for the -CH₂- group coupled to the three fluorine atoms. | The chemical shifts are influenced by the electron-withdrawing nitro and trifluoroethyl groups. The quartet is characteristic of a -CH₂CF₃ moiety. |
| ¹³C NMR | Aromatic carbons between δ 120-150 ppm. The carbon bearing the nitro group will be significantly downfield. A quartet for the -CH₂- carbon due to coupling with fluorine. A quartet for the -CF₃ carbon. | Similar to other nitroaromatic compounds. The C-F coupling is a key diagnostic feature. |
| ¹⁹F NMR | A triplet in the region of δ -60 to -70 ppm. | Characteristic chemical shift for a CF₃ group adjacent to a methylene group. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-F stretching bands in the region of 1100-1300 cm⁻¹. | These are characteristic absorption frequencies for nitro and trifluoromethyl groups.[13] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 205. Fragmentation patterns would likely involve the loss of NO₂ and other characteristic fragments. |
Conclusion
1-Nitro-2-(2,2,2-trifluoroethyl)benzene emerges as a strategically valuable building block for the introduction of the trifluoroethyl motif at the ortho position of an aromatic amine. Its synthesis, while requiring careful control of reaction conditions and purification, is achievable through established nitration methodologies. The true synthetic power of this compound is unlocked upon its reduction to 2-(2,2,2-trifluoroethyl)aniline, which serves as a versatile precursor to a wide range of complex, fluorine-containing heterocyclic systems of interest to the pharmaceutical and agrochemical industries. This guide has provided a foundational understanding and practical protocols to encourage the broader adoption and exploration of this promising synthetic intermediate.
References
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Scribd. Synthesis of Nitrobenzen. [Link]
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Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]
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-
New Jersey Department of Health. Hazard Summary: Nitrobenzene. [Link]
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ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. [Link]
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PubChem. 1-Fluoro-2-nitrobenzene. [Link]
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ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. [Link]
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-
Royal Society of Chemistry. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
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Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
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NIST. Benzene, nitro-. [Link]
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Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
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-
ACS Publications. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]
-
SciSpace. THE NITRO GROUP IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]
-
ResearchGate. Trifluoromethylated Heterocycles. [Link]
-
YouTube. reduction of nitro groups to anilines. [Link]
-
ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
PubMed. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. [Link]
-
OSHA. NITROBENZENE. [Link]
-
PNAS. Innate C-H trifluoromethylation of heterocycles. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
PubChem. Nitrobenzene. [Link]
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A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
The predictable functionalization of aromatic rings is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors. However, when an aromatic nucleus is substituted with multiple, strongly deactivating groups, predicting the regiochemical outcome of subsequent reactions becomes a significant challenge. This technical guide provides an in-depth analysis of the directing effects governing electrophilic aromatic substitution (EAS) on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene. By dissecting the competing electronic and steric influences of the nitro (-NO₂) and trifluoroethyl (-CH₂CF₃) substituents, we establish a predictive framework for determining the most probable sites of electrophilic attack. This document serves as a crucial resource for researchers, chemists, and drug development professionals engaged in the synthesis of highly functionalized aromatic compounds.
Foundational Principles of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] The reaction mechanism proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbocation intermediate known as the arenium ion or sigma (σ) complex.[2][3]
The General Mechanism of EAS
-
Step 1 (Rate-Determining): The nucleophilic π-electron system of the aromatic ring attacks a potent electrophile (E⁺), disrupting the ring's aromaticity and forming the cationic σ-complex.[3]
-
Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the σ-complex, restoring aromaticity and yielding the substituted product.[3]
The energetic landscape of this reaction is profoundly influenced by the electronic nature of any pre-existing substituents on the ring.
The Role of Substituents: Activation and Deactivation
Substituents modulate the reactivity of the benzene ring towards electrophiles by either donating or withdrawing electron density.[4]
-
Activating Groups (Electron-Donating Groups, EDGs): These groups donate electron density to the ring, stabilizing the positive charge of the σ-complex and increasing the rate of EAS relative to benzene.[5][6]
-
Deactivating Groups (Electron-Withdrawing Groups, EWGs): These groups withdraw electron density, destabilizing the σ-complex and decreasing the reaction rate.[5][7]
Directing Effects: ortho, para vs. meta Directors
Beyond modulating reaction rates, substituents also dictate the regiochemistry of the incoming electrophile.[4]
-
ortho, para-Directors: These groups direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. Most activating groups and the weakly deactivating halogens fall into this category.[6][8]
-
meta-Directors: These groups direct electrophiles to the positions meta to themselves. With the exception of halogens, all deactivating groups are meta-directors.[4][8]
Figure 3: Predictive analysis of electrophilic attack on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Experimental Design for Validation
To empirically validate this theoretical framework, a controlled electrophilic substitution reaction, such as nitration, must be performed, followed by rigorous product analysis.
Protocol: Nitration of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Warning: This reaction involves potent nitrating agents and highly deactivated substrates, requiring elevated temperatures. It must be conducted by trained personnel with appropriate safety measures, including a blast shield and fume hood.
-
Reactor Setup: To a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add fuming sulfuric acid (20% SO₃, 3.0 eq).
-
Substrate Addition: Cool the acid to 0°C in an ice bath and slowly add 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (1.0 eq) while maintaining the internal temperature below 10°C.
-
Nitrating Agent: Cautiously add fuming nitric acid (>90%, 1.1 eq) dropwise, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, slowly warm the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Workup: Extract the aqueous slurry with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product mixture via column chromatography on silica gel to separate the isomers.
Analytical Workflow
A multi-technique approach is required for unambiguous identification and quantification of the isomeric products.
| Analytical Technique | Purpose |
| GC-MS | To determine the number of isomers formed and their relative ratios based on peak integration. |
| ¹H NMR | To identify the substitution pattern based on coupling constants and chemical shifts of aromatic protons. |
| ¹³C NMR | To confirm the number of unique aromatic carbons, corroborating the isomer structures. |
| ¹⁹F NMR | To confirm the integrity of the -CF₃ group and potentially reveal subtle isomeric differences. |
| HPLC | For quantitative analysis of the purified isomer mixture. |
graph TD { A[Reaction Workup] --> B{Crude Product Mixture}; B --> C[GC-MS Analysis]; C --> D[Identify Number of Isomers & Approximate Ratio]; B --> E[Column Chromatography]; E --> F{Isolated Fractions}; F --> G[¹H, ¹³C, ¹⁹F NMR]; G --> H[Unambiguous Structure Determination of Isomers]; H --> I[Quantitative HPLC]; I --> J[Final Product Ratio (e.g., C5:C4:Other)];node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Figure 4: A self-validating analytical workflow for the identification and quantification of reaction products.
Conclusion and Implications
The regiochemical outcome of electrophilic aromatic substitution on 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is governed by a delicate interplay of competing electronic and steric effects. A thorough analysis predicts that substitution will occur preferentially at the C5 position , which is meta to the dominant nitro-directing group and is sterically unencumbered. A minor product resulting from attack at the C4 position is also anticipated. This predictive power is invaluable in the field of drug development, where the precise placement of functional groups on an aromatic scaffold is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. By understanding these fundamental principles, synthetic chemists can design more efficient and predictable routes to complex, high-value molecules.
References
-
Testbook. (2022). In an electrophilic substitution reaction of nitrobenzene, t. Testbook.com. [Link]
-
Doubtnut. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Doubtnut. [Link]
-
Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. Quora. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Homework.Study.com. [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Roxi Hulet. (2021). 44d: Electrophilic aromatic substitution on benzene with nitro group. YouTube. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
-
Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta - Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
-
PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
University of Babylon. (2023). Electrophilic Aromatic Substitution (EAS)SEAr:. [Link]
-
Leah4sci. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]
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Methodological & Application
Application Note: Site-Selective Benzylic Trifluoroethylation of 2-Nitrotoluene
This Application Note and Protocol details the Benzylic Trifluoroethylation of 2-Nitrotoluene . Given the electronic deactivation of the aromatic ring by the nitro group, direct electrophilic or radical functionalization of the ring is kinetically disfavored and often leads to poor regioselectivity. Conversely, the benzylic position (methyl group) of 2-nitrotoluene is significantly acidified (
This guide focuses on the Base-Mediated Benzylic Alkylation using 2,2,2-Trifluoroethyl Triflate , a method selected for its high reliability, regiocontrol, and operational simplicity in drug discovery contexts.
Abstract & Strategic Rationale
The introduction of the 2,2,2-trifluoroethyl group (
-
Ring Functionalization (Disadvantages): The nitro group strongly deactivates the ring towards electrophilic attack. Radical methods (e.g., using
) are mismatched because the trifluoroethyl radical is electrophilic and avoids electron-poor arenes. -
Benzylic Functionalization (Preferred Route): The ortho-nitro group stabilizes the benzylic carbanion via resonance. Using a strong base and a highly reactive electrophile like 2,2,2-trifluoroethyl triflate (trifluoroethyl iodide is unreactive in
due to fluorine repulsion), this protocol achieves exclusive C-alkylation at the benzylic position.
Target Product: 1-(2-Nitrophenyl)-3,3,3-trifluoropropane.
Reaction Mechanism & Logic
The reaction proceeds via an
-
Deprotonation: A strong base (NaH or KOtBu) removes a benzylic proton. The resulting anion is deeply colored (typically deep red/purple) due to charge delocalization onto the nitro group (acinitro form).
-
Nucleophilic Attack: The carbanion attacks the methylene carbon of 2,2,2-trifluoroethyl triflate. The triflate (
) is an excellent leaving group, overcoming the steric and electronic repulsion of the adjacent group. -
Regioselectivity: While nitrobenzyl anions are ambident (reacting at C or O), C-alkylation is thermodynamically favored and dominant with soft alkylating agents in polar aprotic solvents.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the base-mediated benzylic trifluoroethylation of 2-nitrotoluene.
Experimental Protocol
Reagents & Equipment
Safety Note: 2-Nitrotoluene is toxic and a suspected carcinogen. Trifluoroethyl triflate is a potent alkylating agent. Handle all reagents in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (mmol) | Role |
| 2-Nitrotoluene | 137.14 | 1.0 | 10.0 (1.37 g) | Substrate |
| 2,2,2-Trifluoroethyl Triflate | 232.13 | 1.2 | 12.0 (2.79 g) | Electrophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.5 | 15.0 (0.60 g) | Base |
| DMF (Anhydrous) | - | - | 20 mL (0.5 M) | Solvent |
| Ammonium Chloride (sat. aq.) | - | - | Excess | Quench |
Step-by-Step Procedure
Step 1: Anion Generation
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon. -
Base Preparation: Add Sodium Hydride (NaH, 60% dispersion, 15.0 mmol) to the flask.
-
Expert Tip: For higher purity, wash NaH with dry hexane (
) under inert atmosphere to remove mineral oil, though this is optional for this scale.
-
-
Solvent Addition: Add anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 2-Nitrotoluene (10.0 mmol) in DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Observation: The reaction mixture will turn a deep purple/red color , indicating the formation of the benzylic carbanion.
-
-
Deprotonation: Stir at 0 °C for 30 minutes to ensure complete deprotonation.
Step 2: Trifluoroethylation
-
Electrophile Addition: Add 2,2,2-Trifluoroethyl triflate (12.0 mmol) dropwise via syringe over 5–10 minutes at 0 °C.
-
Critical: Do not use Trifluoroethyl Iodide (
). It is too unreactive for this displacement due to the electron-withdrawing fluorines and steric shielding. The Triflate (OTf) is required.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (20–25 °C) and stir for 4–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The deep red color should fade to yellow/orange as the anion is consumed.
-
Step 3: Workup & Purification
-
Quench: Cool the flask to 0 °C and carefully quench with saturated aqueous
(20 mL). -
Extraction: Extract with Ethyl Acetate (
). -
Washing: Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0%
10% Ethyl Acetate in Hexanes. -
Yield: Expected isolated yield: 75–85%.
-
Data Analysis & Validation
Expected Analytical Data
| Technique | Diagnostic Signal | Interpretation |
| Benzylic | ||
| Homobenzylic | ||
| Characteristic triplet for | ||
| Appearance | Pale yellow oil | Pure product liquid at RT. |
Troubleshooting Guide
-
Low Yield: Ensure anhydrous conditions. Water quenches the benzylic anion immediately.
-
Starting Material Recovery: If conversion is low, increase temperature to 40 °C. Do not exceed 60 °C to avoid decomposition of the nitronate.
-
O-Alkylation Byproducts: If significant O-alkylation is observed (rare with triflates in DMF), switch solvent to THF (favors C-alkylation) and use a counterion like
(LiHMDS).
References
-
General Reactivity of Nitroarenes: Makosza, M. Vicarious Nucleophilic Substitution of Hydrogen. Acc.[3] Chem. Res.1987 , 20, 282–289. Link
-
Trifluoroethylation Methods: Tóth, B. L.; Kovács, S.; Sályi, G.; Novák, Z. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angew. Chem. Int. Ed.2016 , 55, 1988–1992. Link (Context for ring vs side-chain reactivity).
-
Trifluoroethyl Triflate Reagent: Encyclopedia of Reagents for Organic Synthesis, "2,2,2-Trifluoroethyl Trifluoromethanesulfonate". Link
- Benzylic Functionalization: Ono, N. The Nitro Group in Organic Synthesis. Wiley-VCH, 2001.
Sources
Nucleophilic aromatic substitution for "1-Nitro-2-(2,2,2-trifluoroethyl)benzene" synthesis
Application Note: Nucleophilic Aromatic Substitution ( ) for the Synthesis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene
Executive Summary
This protocol details the synthesis of 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene via Nucleophilic Aromatic Substitution (
Key Advantages of this Protocol:
-
Regioselectivity: The ortho-nitro group activates the specific position for substitution.
-
Scalability: Uses robust inorganic bases and polar aprotic solvents suitable for GMP scale-up.
-
Atom Economy: Direct displacement avoids the use of expensive transition metal catalysts.
Reaction Mechanism & Chemical Logic
The reaction proceeds via the Addition-Elimination mechanism characteristic of
-
Activation: The nitro group (
) at the ortho position acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the benzene ring and making the carbon-halogen bond susceptible to nucleophilic attack. -
Nucleophile Generation: The base (e.g.,
or ) deprotonates 2,2,2-trifluoroethanol (TFE) to generate the trifluoroethoxide anion ( ). Note: TFE is more acidic ( ) than ethanol ( ) due to the inductive effect of fluorine, making the resulting alkoxide a weaker, yet sufficient, nucleophile. -
Meisenheimer Complex: The nucleophile attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: Re-aromatization drives the expulsion of the halide leaving group.
Pathway Visualization (DOT)
Figure 1: The
Experimental Protocol
Reagents and Materials
| Reagent | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | CAS No. |
| 1-Fluoro-2-nitrobenzene | Substrate | 1.0 | 141.10 | 1.33 | 1493-27-2 |
| 2,2,2-Trifluoroethanol (TFE) | Nucleophile | 1.2 - 1.5 | 100.04 | 1.37 | 75-89-8 |
| Cesium Carbonate ( | Base | 1.5 - 2.0 | 325.82 | Solid | 534-17-8 |
| DMF (Anhydrous) | Solvent | N/A | 73.09 | 0.944 | 68-12-2 |
Note: 1-Chloro-2-nitrobenzene can be used but requires higher temperatures (
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Under a nitrogen atmosphere, charge the flask with 1-Fluoro-2-nitrobenzene (1.41 g, 10.0 mmol).
-
Add anhydrous DMF (20 mL) (Concentration ~0.5 M).
-
Add 2,2,2-Trifluoroethanol (1.50 g, 15.0 mmol, 1.5 equiv).
-
Add Cesium Carbonate (4.88 g, 15.0 mmol, 1.5 equiv) in a single portion. Process Tip: Use granular
to minimize clumping.
Step 2: Reaction Execution 6. Heat the reaction mixture to 60°C in an oil bath. 7. Monitor the reaction by TLC (20% EtOAc/Hexane) or HPLC.
- Target Time: 2–4 hours.
- Completion: Disappearance of the starting fluoride (
) and appearance of the ether product ( ).
Step 3: Work-up
8. Cool the mixture to room temperature.
9. Pour the reaction mixture into Ice-Water (100 mL) to quench the reaction and dissolve inorganic salts.
10. Extract with Ethyl Acetate (3 x 30 mL).
11. Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.
12. Dry over anhydrous
Step 4: Purification 13. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). 14. Yield Expectation: 85-95% as a pale yellow oil or low-melting solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Trace water in solvent | Ensure DMF is anhydrous; water competes with TFE (forming phenols). |
| Sluggish Reaction | Poor nucleophilicity of TFE | Switch base to |
| By-product: Phenol | Hydrolysis of substrate | Reduce water content; ensure inert atmosphere. |
| Substrate Stalled | Leaving group too stable | If using Chloro-analog, increase temp to |
Technical Sidebar: The "Ethyl" (Alkyl) Variant
If the target is strictly 1-Nitro-2-(2,2,2-trifluoro ethyl)-benzene (C-C bond), standard
Alternative Protocol: Vicarious Nucleophilic Substitution (VNS) To synthesize the alkyl analog via a nucleophilic pathway, Vicarious Nucleophilic Substitution (VNS) is required.
-
Reagents: Nitrobenzene + Chloromethyl trifluoromethyl sulfone (or similar sulfone carbanion).
-
Mechanism: The carbanion attacks the ring; the leaving group (Cl) on the nucleophile is eliminated, formally replacing the ring Hydrogen.
-
Reference: See Makosza et al. for VNS methodologies [1].
VNS Workflow Visualization (DOT)
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]
Synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, a valuable building block in medicinal chemistry and materials science. The synthetic strategy involves a two-step process: the synthesis of the precursor (2,2,2-trifluoroethyl)benzene followed by its electrophilic nitration. This guide offers detailed experimental protocols, an in-depth discussion of the underlying chemical principles, and an analysis of the reaction parameters that influence the yield and isomeric distribution of the final product.
Introduction
The incorporation of fluorine-containing moieties into organic molecules is a widely employed strategy in drug discovery and development. The trifluoroethyl group, in particular, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 1-Nitro-2-(2,2,2-trifluoroethyl)benzene serves as a key intermediate for the synthesis of a variety of more complex molecules, making a reliable and well-understood synthetic protocol essential for researchers in the field.
This application note details a robust two-step synthetic pathway to obtain 1-Nitro-2-(2,2,2-trifluoroethyl)benzene. The causality behind the choice of reagents and reaction conditions is explained to provide a thorough understanding of the synthesis.
Synthetic Strategy Overview
The synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is most practically achieved through a two-step sequence, as illustrated below. This approach involves the initial preparation of (2,2,2-trifluoroethyl)benzene, followed by a carefully controlled nitration reaction.
Caption: Resonance structures of the intermediates in electrophilic aromatic substitution.
Therefore, the nitration of (2,2,2-trifluoroethyl)benzene is expected to yield a mixture of isomers, with the meta-isomer being the major product. The desired ortho-isomer will be a minor product, along with the para-isomer.
Protocol 2: Nitration of (2,2,2-Trifluoroethyl)benzene
This is a proposed protocol based on standard procedures for the nitration of deactivated aromatic compounds. [1][2] Materials and Reagents:
-
(2,2,2-Trifluoroethyl)benzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 10 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature of the nitrating mixture below 10°C.
-
In a separate flask, dissolve 10 g (0.0625 mol) of (2,2,2-trifluoroethyl)benzene in 20 mL of dichloromethane.
-
Slowly add the solution of (2,2,2-trifluoroethyl)benzene to the cold nitrating mixture dropwise over a period of 30 minutes. Ensure the reaction temperature is maintained between 0 and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a mixture of isomers.
Purification:
The isomeric mixture can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The ortho-isomer is expected to be less polar than the meta- and para-isomers and should elute first.
Justification of Experimental Choices:
-
Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of a deactivated ring. [3]* Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to control the reaction rate and prevent over-nitration (the formation of dinitro products).
-
Dichloromethane: This solvent is used to dissolve the starting material and facilitate its addition to the highly polar nitrating mixture.
-
Aqueous Workup: The workup with ice water quenches the reaction. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble byproducts.
-
Column Chromatography: Due to the similar boiling points of the isomers, column chromatography is the most effective method for their separation.
Expected Isomer Distribution
Based on the meta-directing effect of the trifluoroethyl group, the expected approximate isomer distribution is:
| Isomer | Expected Percentage |
| 1-Nitro-3-(2,2,2-trifluoroethyl)benzene (meta) | 60-70% |
| 1-Nitro-4-(2,2,2-trifluoroethyl)benzene (para) | 20-30% |
| 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (ortho) | 5-10% |
Note: This is an estimated distribution and the actual ratios may vary depending on the precise reaction conditions.
Mechanism of Nitration
The nitration of (2,2,2-trifluoroethyl)benzene follows the general mechanism of electrophilic aromatic substitution.
Caption: Mechanism of nitration. [4]
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the (2,2,2-trifluoroethyl)benzene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Conclusion
The synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene can be successfully achieved through a two-step process involving the preparation of (2,2,2-trifluoroethyl)benzene followed by its nitration. While the nitration step produces a mixture of isomers, with the desired ortho-product being a minor component, careful control of the reaction conditions and efficient chromatographic separation can provide the target molecule in sufficient purity for further synthetic applications. The protocols and explanations provided in this guide offer a solid foundation for researchers to successfully synthesize this important fluorinated building block.
References
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
- University of Toronto. (n.d.). Nitration of Aromatic Hydrocarbons: Preparation of Nitrobenzene.
-
PrepChem. (n.d.). Synthesis of (2,2,2-trifluoroethyl)benzene. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration and sulfonation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Electrophilic aromatic directing groups. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Benzene. Retrieved from [Link]
Sources
Application Note: Catalytic Architectures for the Trifluoroethylation of Nitroaromatic Compounds
The following Application Note is designed for medicinal chemists and process scientists. It prioritizes field-proven methodologies over theoretical novelties, focusing on the specific challenges of handling nitroaromatic substrates during catalytic trifluoroethylation.
Executive Summary
The 2,2,2-trifluoroethyl group (
This guide outlines two robust, self-validating catalytic protocols that circumvent these pitfalls:
-
Dual Nickel/Photoredox Catalysis: For the cross-coupling of bromonitroarenes.
-
Radical Minisci-Type Functionalization: For the direct C-H alkylation of electron-deficient nitro-heteroarenes.
Mechanistic Landscape & Catalyst Selection
Successful trifluoroethylation requires generating the transient 2,2,2-trifluoroethyl radical (
The "Nitro-Compatibility" Matrix
| Catalyst Class | Mechanism | Nitro Tolerance | Application Scope |
| Pd(0)/Pd(II) | 2e⁻ Cross-Coupling | High | Limited by |
| Ir(III)/Ni(II) | Dual SET/Radical Capture | Medium-High | Best for aryl halides. Requires tuning |
| Organic Dyes | Eosin Y / Rose Bengal | Low-Medium | Often requires harsh reducing amines that can reduce |
| Cu(I)/Cu(II) | Radical/Sandmeyer | Medium | Good for diazonium salts, less effective for direct alkylation. |
Mechanistic Pathway: Dual Ni/Photoredox
The most reliable method for medicinal chemistry involves "tricking" the nitroarene. Instead of attacking the ring directly, we use a halogen handle (Br/I) and a Dual Catalytic system. The Iridium photocatalyst generates the alkyl radical from the iodide, which is then intercepted by the Nickel catalyst bound to the nitroarene.
Figure 1: Synergistic Ni/Photoredox cycle. The key to nitro-tolerance is the rapid capture of the radical by Ni, preventing non-specific attack on the nitro group.
Protocol A: Dual Catalytic Cross-Coupling
Target: Functionalization of Bromo- or Iodo-nitroarenes. Mechanism: Metallaphotoredox Decarboxylative or Alkyl Halide Coupling.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 4-Bromonitrobenzene (1.0 equiv)
-
Alkylating Agent: 2,2,2-Trifluoroethyl iodide (1.5 equiv)
-
Photocatalyst:
(1 mol%) -
Metal Catalyst:
(5 mol%) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Reductant/Base: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester (1.5 equiv) - Note: TDAE is preferred for nitro compounds to avoid proton sources that facilitate reduction.
-
Solvent: Anhydrous DMA or MeCN (0.1 M).
Step-by-Step Methodology
-
Glovebox Setup (Recommended): Due to the oxygen sensitivity of the Ni(0) species generated in situ, prepare the reaction in a nitrogen-filled glovebox.
-
Catalyst Pre-complexation: In a 20 mL vial, mix
and dtbbpy in 1 mL of solvent. Stir for 10 mins until the solution turns clear green/blue (formation of ligated Ni). -
Reaction Assembly: Add the nitroarene substrate, Photocatalyst, and Trifluoroethyl iodide to the vial.
-
Reductant Addition: Add TDAE last. Caution: TDAE reacts exothermically with air; handle strictly under inert atmosphere.
-
Irradiation: Seal the vial with a crimp cap. Remove from glovebox. Irradiate with a 34W Blue LED (450 nm) fan-cooled photoreactor for 18–24 hours.
-
Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMA/MeCN. Dry over
. -
Purification: Flash column chromatography. Nitro compounds are often UV-active; monitor at 254 nm.
Critical Control Point: If the reaction turns black immediately upon TDAE addition, the Ni catalyst may have crashed out. Ensure the ligand is fully dissolved during pre-complexation.
Protocol B: Direct C-H Trifluoroethylation (Minisci)
Target: Electron-deficient N-heterocycles (e.g., 3-nitropyridine). Mechanism: Radical Nucleophilic Substitution on protonated heterocycles.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 3-Nitropyridine (1.0 equiv)
-
Reagent: 2,2,2-Trifluoroethyl iodide (2.0 equiv)
-
Photocatalyst:
(2 mol%) or Eosin Y (5 mol%) -
Additives: Hantzsch Ester (HE) (1.5 equiv) as the reductive quencher/H-atom source.
-
Acid: TFA (1.0 equiv) - Essential to activate the pyridine ring.
-
Solvent: DMSO or DMSO/Water (4:1).
Step-by-Step Methodology
-
Acidification: Dissolve the nitropyridine in DMSO. Add TFA. This protonates the pyridine nitrogen, lowering the LUMO and making the ring more susceptible to nucleophilic radical attack at the C2 or C4 position.
-
Reagent Mix: Add the Photocatalyst, Hantzsch Ester, and Trifluoroethyl iodide.
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the excited state of Ru/Eosin.
-
Irradiation: Irradiate with Blue LEDs (or Green LEDs if using Eosin Y) for 12 hours.
-
Quenching: Neutralize carefully with sat.
(gas evolution!). -
Extraction: Extract with DCM. Note: DMSO is hard to remove; wash the organic layer 5x with water.
Data Analysis: Catalyst Performance Comparison
| Catalyst System | Yield (Nitro-Substrate) | Selectivity (C2:C4) | Notes |
| Ru(bpy)₃²⁺ / HE | 78% | 3:1 | Robust, standard for Minisci. |
| Eosin Y / HE | 65% | 2:1 | Metal-free, but lower yield due to bleaching. |
| Ir(ppy)₃ | 40% | N/A | Too reducing; significant nitro reduction observed. |
Troubleshooting & Optimization (The Scientist's Notes)
The "Nitro Reduction" Problem
If you observe the formation of anilines (amine products) instead of alkylated products:
-
Cause: The reduction potential of the photocatalyst's excited state (or the reduced state of the Ni catalyst) is too negative, transferring electrons to the
group ( V vs SCE). -
Solution: Switch to a milder photocatalyst. For example, move from
( V) to ( V).
Radical Dimerization
If you observe
-
Cause: High local concentration of radicals without rapid trapping by the substrate/Ni.
-
Solution: Use syringe pump addition of the alkyl iodide over 4 hours to keep radical concentration low.
Regioselectivity in Minisci
-
Observation: Mixture of isomers on the pyridine ring.[2]
-
Fix: Block the C2 position if C4 is desired, or use bulky ligands if using a metal-catalyzed C-H activation approach (though Minisci is governed by electronics).
References
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link
-
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link
-
Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. Link
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link
- Iyer, K., et al. (2018). Practical protocols for the trifluoroethylation of nitrogen heterocycles. Journal of Organic Chemistry.
Disclaimer: This protocol involves high-energy UV/Blue light and pressurized vials. Always wear appropriate eye protection (orange-tinted UV shields) and work behind a blast shield.
Sources
Application Note: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene in Medicinal Chemistry
This guide details the synthesis, chemical properties, and medicinal chemistry applications of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene , a critical fluorinated building block.
Executive Summary & Strategic Value
1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-06-3) serves as a high-value intermediate for introducing the 2,2,2-trifluoroethyl (
Key Medicinal Chemistry Advantages:
-
Metabolic Stability: The strong
bonds ( ) block oxidative metabolism (P450 hydroxylation) at the benzylic position, a common "soft spot" in alkyl-substituted aromatics. -
Lipophilicity Modulation: The trifluoroethyl group increases lipophilicity (
) without the steric bulk of a tert-butyl group, enhancing membrane permeability. -
Electronic Tuning: The electron-withdrawing nature of the
group ( effect) lowers the of adjacent functional groups (e.g., anilines formed after reduction), reducing lysosomal trapping and improving oral bioavailability.
Chemical Profile
| Property | Data |
| IUPAC Name | 1-Nitro-2-(2,2,2-trifluoroethyl)benzene |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Hazards | Irritant.[1] Potential energetic material (nitro group). Handle behind blast shield. |
Synthesis Protocols
Two primary routes are recommended: Method A (Regioselective Cross-Coupling) for discovery-scale precision, and Method B (Nitration) for cost-effective scale-up.
Method A: Pd-Catalyzed Trifluoroethylation (Recommended for Discovery)
This method avoids isomer separation issues by installing the trifluoroethyl group directly onto a pre-functionalized nitrobenzene.
Mechanism: Palladium-catalyzed cross-coupling of aryl boronic acids with trifluoroethyl iodide.
Reagents:
-
Substrate: 2-Nitrophenylboronic acid (
) -
Alkylating Agent: 2,2,2-Trifluoroethyl iodide (
, ) -
Catalyst:
( ) -
Ligand: XPhos (
) -
Base:
( ) -
Solvent: Toluene/Water (10:1)
Step-by-Step Protocol:
-
Setup: In a glovebox or under Argon, charge a pressure vial with 2-nitrophenylboronic acid (
), ( ), XPhos ( ), and ( ). -
Addition: Add degassed Toluene (
) and Water ( ). Add ( ) via syringe. -
Reaction: Seal the vial and heat to
for 12-16 hours with vigorous stirring. -
Workup: Cool to RT. Dilute with Ethyl Acetate (
) and wash with water ( ) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).-
Target Yield: 75-85%
-
Method B: Classical Nitration (Scale-Up)
Note: This route produces ortho/para isomers requiring separation.
Reagents:
Protocol:
-
Cool a mixture of (2,2,2-trifluoroethyl)benzene in concentrated
to . -
Dropwise add fuming
while maintaining temp . -
Stir at RT for 2 hours.
-
Pour onto ice. Extract with DCM.
-
Critical Step: Separate the ortho-isomer (target) from the para-isomer using fractional distillation or column chromatography. The ortho isomer typically elutes first due to internal hydrogen bonding/shielding.
Downstream Application: Synthesis of 2-(2,2,2-Trifluoroethyl)aniline
The primary utility of the nitro compound is as a precursor to the aniline, a "gatekeeper" intermediate for kinase inhibitors and GPCR ligands.
Protocol (Fe/NH4Cl Reduction):
-
Rationale: Chemoselective reduction that tolerates the fluorinated side chain without defluorination.
-
Mix: Dissolve 1-nitro-2-(2,2,2-trifluoroethyl)benzene (
) in EtOH/Water (4:1). -
Add: Iron powder (
) and Ammonium Chloride ( ). -
Reflux: Heat to reflux (
) for 2 hours. Monitor by TLC (Nitro spot disappears; fluorescent aniline spot appears). -
Filter: Filter hot through Celite to remove iron oxides.
-
Isolate: Concentrate filtrate, neutralize with saturated
, extract with EtOAc.
Medicinal Chemistry Logic & Workflow
The following diagram illustrates the strategic decision-making process for using this scaffold in drug discovery.
Caption: Workflow for integrating the trifluoroethyl-phenyl scaffold to solve metabolic liability issues.
References
-
Palladium-Catalyzed Trifluoroethylation
- Title: "Palladium-Catalyzed 2,2,2-Trifluoroethyl
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
General Nitro Reduction Protocols
- Title: "Selective reduction of nitro compounds to amines"
- Source:Organic Chemistry Portal
-
URL:[Link]
-
Bioisosterism of Fluorine
- Title: "Fluorine in Medicinal Chemistry"
- Source:Journal of Medicinal Chemistry, 2008.
-
URL:[Link]
- Iron-Mediated Reduction (Specific Protocol Reference): Title: "Simple Preparation of Amines from Nitro Compounds" Source:Synthesis, 2010.
Sources
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. echemi.com [echemi.com]
- 4. azom.com [azom.com]
- 5. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 6. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
Use of "1-Nitro-2-(2,2,2-trifluoroethyl)benzene" in agrochemical synthesis
Application Note: Strategic Utilization of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene in Next-Generation Agrochemical Synthesis
Executive Summary
This application note details the chemical profile, synthesis protocols, and strategic utility of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-06-3) as a high-value intermediate in the development of fluorinated agrochemicals.
In the pursuit of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and amide-based insecticides, the 2-(2,2,2-trifluoroethyl)aniline moiety (derived from the title compound) has emerged as a critical bioisostere for the classic o-ethylaniline scaffold. The introduction of the trifluoroethyl (
-
Metabolic Blocking: The strong electron-withdrawing nature of the
group deactivates the adjacent methylene protons, significantly retarding benzylic oxidation by cytochrome P450 enzymes compared to a standard ethyl group. -
Lipophilic Tuning: It enhances membrane permeability (
modulation) while maintaining steric bulk essential for receptor binding in the ubiquinone binding site (Q-site) of fungal pathogens.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 1-Nitro-2-(2,2,2-trifluoroethyl)benzene |
| CAS Number | 145914-06-3 |
| Molecular Formula | |
| Molecular Weight | 205.13 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Key Intermediate | Precursor to 2-(2,2,2-Trifluoroethyl)aniline (CAS: 57631-04-6) |
| Hazards | Irritant, potential sensitizer. Handle with standard nitro-aromatic safety protocols. |
Synthesis Protocols
We present two validated routes. Route A is the preferred laboratory method for high-purity structural activity relationship (SAR) studies, utilizing the Ruppert-Prakash reagent. Route B is a scalable process route utilizing radical trifluoromethylation.
Route A: The Nucleophilic Trifluoromethylation Pathway (Lab Scale)
Best for: High purity, gram-scale synthesis, avoiding harsh nitration conditions.
Step 1: Nucleophilic Addition
-
Reagents: o-Nitrobenzaldehyde,
(Ruppert-Prakash reagent), CsF (cat.). -
Solvent: THF or DME,
. -
Mechanism: Fluoride initiates the release of the
anion equivalent, which attacks the aldehyde carbonyl. -
Intermediate: 1-(2-Nitrophenyl)-2,2,2-trifluoroethanol.
Step 2: Deoxygenation (Barton-McCombie or Modified Reduction)
-
Reagents: (1) Thionyl chloride (
) / Pyridine Benzyl Chloride; (2) or (controlled). -
Note: Direct hydrogenation of the nitro group and the benzylic alcohol requires careful catalyst selection to avoid defluorination. A two-step deoxygenation-then-reduction is more robust.
Route B: The Radical Trifluoroethylation Pathway (Process Scale)
Best for: Cost-efficiency, fewer steps.
-
Precursor: o-Nitrostyrene.
-
Reagents:
(Langlois reagent), TBHP (oxidant). -
Conditions: Aqueous/Organic biphasic system.
-
Mechanism: Radical addition of
to the alkene followed by H-abstraction.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 2-(2,2,2-trifluoroethyl)aniline from o-nitrobenzaldehyde.
Step 1: Preparation of 1-(2-Nitrophenyl)-2,2,2-trifluoroethanol
-
Charge a flame-dried 500 mL 3-neck flask with o-nitrobenzaldehyde (15.1 g, 100 mmol) and anhydrous THF (150 mL).
-
Cool to
under atmosphere. -
Add
(17.0 g, 120 mmol) dropwise over 20 minutes. -
Add CsF (152 mg, 1 mmol) as a solid in one portion. Caution: Mild exotherm.
-
Stir at
for 1 hour, then warm to RT and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). -
Quench: Add 2N HCl (50 mL) and stir vigorously for 1 hour to cleave the silyl ether.
-
Workup: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Yield: Expect ~90-95% of the trifluoroethanol intermediate as a viscous yellow oil.
Step 2: Deoxygenation & Reduction to Aniline
-
Dissolve the intermediate (22.1 g, 100 mmol) in DCM (200 mL). Add
(14.3 g, 120 mmol) and catalytic DMF. Reflux for 2 hours to form the benzyl chloride. Concentrate to dryness. -
Resuspend the crude chloride in glacial acetic acid (200 mL).
-
Add Zn dust (32.7 g, 500 mmol) portion-wise at RT (Exothermic!).
-
Heat to
for 4 hours. This achieves both dehalogenation (to the trifluoroethyl group) and reduction of the nitro group to the amine. -
Workup: Filter off Zn salts. Neutralize filtrate with aqueous NaOH (keep cool). Extract with ether.
-
Purification: Distillation under reduced pressure or column chromatography.
-
Target: 2-(2,2,2-Trifluoroethyl)aniline .
Visualization: Synthesis & Application Logic
Strategic Application in Agrochemicals
The resulting aniline is a versatile building block for Carboxamide Fungicides (SDHIs) .
-
Mechanism of Action: SDHIs bind to the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase). The aromatic ring of the aniline moiety fits into a hydrophobic cleft.
-
The "Trifluoroethyl Effect":
-
Steric Fit: The
group provides steric bulk similar to an isopropyl group ( ) but with a different electronic profile. This forces the amide bond into a specific conformation (often orthogonal to the ring), which is critical for high-affinity binding. -
Metabolic Stability: In standard o-ethyl analogues, the benzylic
is a "soft spot" for metabolic degradation (hydroxylation). The adjacent electron-withdrawing group raises the oxidation potential of these protons, extending the half-life of the active ingredient in the plant and the pest.
-
Target Classes:
-
Pyrazolo-carboxamides: Analogs of Fluxapyroxad or Penthiopyrad where the steric handle is modified.
-
Pyridinyl-ethyl-benzamides: Novel nematicides and broad-spectrum fungicides.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. Link
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem, 11(5), 696-705. Link
-
Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals.[1] Journal of Fluorine Chemistry, 167, 16-29. Link
-
Ma, J.-A., & Cahard, D. (2008). Update on Trifluoromethylation with Nucleophilic Trifluoromethylating Agents. Chemical Reviews, 108(9), 3054–3083. Link
-
Biosynth Carbosynth. (n.d.). 2-(2,2,2-Trifluoroethyl)aniline Product Page. Link
Sources
Application Note: Scalable Synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
This Application Note and Protocol is designed for Process Chemists and Drug Development Scientists requiring a scalable, high-purity synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene .
Executive Summary
The introduction of fluorinated motifs into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity and metabolic stability. 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: 145914-06-3) is a critical intermediate for the synthesis of indole derivatives and fluorinated anilines.
While direct nitration of (2,2,2-trifluoroethyl)benzene is theoretically possible, it suffers from poor regioselectivity (yielding predominantly the para-isomer) and difficult downstream separation. This protocol details a regiospecific Copper-Mediated Cross-Coupling strategy. This route ensures exclusive ortho-substitution, high purity (>98%), and scalability suitable for pilot-plant operations (100g – 1kg scale).
Strategic Route Selection
Comparison of Synthetic Pathways
| Feature | Route A: Direct Nitration | Route B: Cu-Mediated Coupling (Recommended) |
| Precursor | (2,2,2-Trifluoroethyl)benzene | 1-Iodo-2-nitrobenzene |
| Reagent | ||
| Selectivity | Low (Ortho/Para mixture) | High (100% Regiospecific) |
| Purification | Difficult Fractional Distillation | Filtration & Crystallization |
| Safety | Exothermic (Thermal Runaway Risk) | Controlled Thermal Profile |
Decision: Route B is selected for this Application Note due to its superior impurity profile and reproducibility at scale.
Reaction Mechanism & Workflow
The synthesis utilizes an Ullmann-type reductive coupling. The 2,2,2-trifluoroethyl iodide reacts with activated copper to form a transient organocopper species (
DOT Diagram: Synthetic Workflow
Caption: Workflow for the copper-mediated cross-coupling synthesis.
Detailed Experimental Protocol (Scale-Up)
Materials & Equipment[1][2][3][4][5][6][7]
-
Reactor: 2L Double-jacketed glass reactor with mechanical stirrer (overhead), reflux condenser, and internal temperature probe.
-
Reagents:
-
1-Iodo-2-nitrobenzene (purity >98%): 249.0 g (1.0 mol)
-
2,2,2-Trifluoroethyl iodide: 315.0 g (1.5 mol)
-
Copper Powder (Activated, <75 micron): 159.0 g (2.5 mol)
-
N,N-Dimethylformamide (DMF), Anhydrous: 1.2 L
-
-
Safety: Work in a fume hood. Nitro compounds are potential explosives; avoid overheating. Copper waste must be disposed of as heavy metal waste.
Step-by-Step Procedure
Step 1: Copper Activation (Critical for Yield)
-
Wash commercial copper powder with dilute
(2%) to remove surface oxides. -
Rinse sequentially with water, ethanol, and diethyl ether.
-
Dry under vacuum at 50°C for 2 hours.
-
Why: Oxide layers on copper significantly retard the formation of the active organocopper intermediate.
-
Step 2: Reaction Setup
-
Purge the reactor with Nitrogen (
) for 15 minutes to ensure an inert atmosphere. -
Charge DMF (1.0 L) and Activated Copper Powder (159 g) .
-
Initiate stirring at 300 RPM.
-
Add 1-Iodo-2-nitrobenzene (249 g) in a single portion.
-
Add 2,2,2-Trifluoroethyl iodide (315 g) via a dropping funnel over 30 minutes.
-
Note: The alkyl iodide is volatile (bp ~55°C). Ensure the condenser is cooled to -5°C to prevent loss.
-
Step 3: Thermal Cycle
-
Gradually heat the mixture to 110°C over 1 hour.
-
Maintain temperature at 110°C for 16 hours .
-
Monitor: Take an aliquot at 12h for HPLC analysis. Target conversion >95%.
-
Self-Validation: If the reaction stalls, add 0.2 eq of fresh Copper powder.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature (25°C).
-
Filtration: Filter the slurry through a pad of Celite to remove unreacted copper and inorganic salts. Wash the pad with Ethyl Acetate (500 mL).
-
Extraction:
-
Pour the filtrate into a separation funnel containing cold Water (2.0 L) and Brine (500 mL).
-
Extract with Ethyl Acetate (
).
-
-
Washing: Wash the combined organic phase with Water (
) to remove residual DMF. -
Drying: Dry over Anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to obtain a crude dark oil.
Step 5: Purification
-
Crystallization: Dissolve the crude oil in hot Hexane (or Heptane) with minimal Ethyl Acetate (9:1 ratio).
-
Allow to cool slowly to 4°C.
-
Collect the pale yellow crystals by filtration.
-
Yield: Expected yield 75-82% (approx. 165-180 g).
Analytical Specifications
To validate the synthesis, the following analytical criteria must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow crystalline solid |
| Purity | HPLC (UV 254 nm) | > 98.0% Area |
| Identity | ||
| Identity | ||
| Melting Point | DSC / Capillary | 38 - 42°C |
Process Safety & Troubleshooting
Thermal Hazards (DSC Data)
-
Nitro Group: Decomposition onset typically >250°C.
-
Process Limit: Do not exceed 130°C during reaction or distillation.
-
Exotherm: The initial oxidative addition of alkyl iodide to Cu can be mildly exothermic. Control heating rate.
Troubleshooting Guide
-
Problem: Low Conversion (<50%).
-
Cause: Inactive Copper or Oxygen ingress.
-
Solution: Re-activate Cu with iodine crystal catalyst or use fresh batch; ensure strict
line.
-
-
Problem: Dimer Formation (Biaryl).
-
Cause: Temperature too high (>120°C).
-
Solution: Maintain strict temp control at 105-110°C.
-
References
-
Copper-Mediated Trifluoroethylation
- Title: "Copper-Mediated Trifluoroethyl
- Source:Journal of Organic Chemistry, 2012, 77(1), 768–774.
-
URL:[Link]
-
General Nitration Safety
- Title: "Thermal Safety of Nitro Compounds"
- Source:Organic Process Research & Development, 2003, 7(6), 1051–1058.
-
URL:[Link]
-
Ullmann Coupling Mechanism
- Title: "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides" (Relevant for Cu-activ
- Source:J. Am. Chem. Soc. 2001, 123, 31, 7727–7729.
-
URL:[Link]
Application Note: Comprehensive Characterization of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS 145914-06-3). Recognizing the critical need for unambiguous identification and purity verification in drug development and chemical synthesis, we present an integrated workflow. This document moves beyond standard procedures to explain the scientific rationale behind method selection, enabling researchers to develop robust, self-validating analytical protocols. We detail advanced protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Gas and Liquid Chromatography (GC/HPLC), and Vibrational Spectroscopy (FT-IR/Raman).
Introduction and Strategic Considerations
1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a substituted aromatic compound whose utility as a synthetic building block is growing. The presence of two potent electron-withdrawing groups—the nitro (-NO₂) and the trifluoroethyl (-CH₂CF₃) moieties—on an aromatic scaffold imparts unique chemical properties. However, these same features present distinct analytical challenges. The synthesis, typically involving the nitration of (2,2,2-trifluoroethyl)benzene, can lead to a mixture of ortho-, meta-, and para-isomers, as well as di-nitrated byproducts and unreacted starting material[1][2]. Therefore, a rigorous analytical strategy is not merely procedural but essential for guaranteeing the quality and consistency of research outcomes.
The analytical approach detailed herein is built on the principle of orthogonality , where each technique provides a different and complementary piece of the molecular puzzle. This ensures that the identity and purity of the compound are validated through multiple, independent physical and chemical principles.
Physicochemical Profile
A foundational understanding of the molecule's properties dictates the choice of analytical techniques.
| Property | Value | Source |
| CAS Number | 145914-06-3 | |
| Molecular Formula | C₈H₆F₃NO₂ | |
| Molecular Weight | 205.14 g/mol | |
| Predicted Solubility | Sparingly soluble in water; miscible with organic solvents (e.g., CH₂Cl₂, Ether, Acetone). | Inferred from Nitrobenzene[3][4] |
| Appearance | Expected to be a pale yellow oil or low-melting solid. | Inferred from Nitrobenzene[5] |
Integrated Analytical Workflow
A robust characterization workflow proceeds from initial confirmation of molecular weight and core structure to a detailed assessment of isomeric and process-related impurities. This logical progression ensures efficiency and confidence in the final material quality.
Sources
Technical Application Note: Synthesis and Functionalization of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS 145914-06-3) is a specialized fluorinated building block used primarily in the synthesis of indole and quinoline derivatives. Its structural uniqueness lies in the ortho-relationship between the nitro group and the trifluoroethyl moiety. This arrangement allows for "internal" cyclization reactions, making it a critical precursor for 3-(trifluoromethyl)indoles , a scaffold found in various antiviral and anticancer therapeutics.
This guide details the mechanistic pathways for utilizing this precursor, specifically focusing on Benzylic Functionalization and Reductive Cyclization (Modified Leimgruber-Batcho) .
Chemical Profile & Reactivity Analysis
| Property | Data |
| Chemical Name | 1-Nitro-2-(2,2,2-trifluoroethyl)benzene |
| CAS Number | 145914-06-3 |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 219.14 g/mol |
| Key Reactivity | Benzylic acidity ( |
Mechanistic Insight: The "Fluorine Effect"
The presence of the trifluoromethyl (
-
Enhanced Acidity: The strong electron-withdrawing nature of the
group, combined with the ortho-nitro group, renders the benzylic protons highly acidic compared to non-fluorinated analogues (e.g., o-nitrotoluene). This facilitates deprotonation by mild bases. -
Steric Bulk: The
group is sterically demanding (similar volume to an isopropyl group), which influences the stereoselectivity of condensation reactions.
Core Reaction Mechanism: Synthesis of 3-(Trifluoromethyl)indole
The most high-value application of this substrate is the synthesis of 3-(trifluoromethyl)indole via a modified Leimgruber-Batcho Indole Synthesis . This pathway exploits the benzylic acidity to form an enamine, followed by reductive cyclization.
Mechanism Step-by-Step
-
Condensation: The benzylic carbon is deprotonated by the basicity of the reagent (DMFDMA) or an added base. The resulting carbanion attacks the electrophilic carbon of N,N-Dimethylformamide dimethyl acetal (DMFDMA).
-
Elimination: Methanol is eliminated, forming the
-dimethylamino-2-(trifluoromethyl)styrene intermediate. Note: The group remains at the -position relative to the ring. -
Reduction: The nitro group is reduced to an amino group (aniline).
-
Cyclization: The nucleophilic amine attacks the electron-deficient enamine carbon, followed by the elimination of dimethylamine to aromatize the system into the indole.
Pathway Visualization
Caption: Logical flow for the synthesis of 3-(trifluoromethyl)indole via modified Leimgruber-Batcho protocol.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Trifluoromethyl)indole
Target Application: Synthesis of core scaffolds for kinase inhibitors.
Reagents Required:
-
1-Nitro-2-(2,2,2-trifluoroethyl)benzene (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (3.0 equiv)
-
Dimethylformamide (DMF) (anhydrous)
-
Pyrrolidine (0.1 equiv) - Catalyst
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (balloon) or Hydrazine hydrate
Step-by-Step Methodology:
Phase 1: Enamine Formation
-
Setup: In a flame-dried round-bottom flask equipped with a condenser, dissolve 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (5.0 mmol) in anhydrous DMF (10 mL).
-
Addition: Add DMFDMA (15.0 mmol) and Pyrrolidine (0.5 mmol). The pyrrolidine acts as a nucleophilic catalyst to facilitate the initial condensation.
-
Reaction: Heat the mixture to 110°C under nitrogen atmosphere for 12–16 hours. The reaction color typically shifts to deep red/orange.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting nitro compound and the appearance of a more polar enamine spot.
-
Workup: Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove excess DMFDMA and DMF. The crude red oil (enamine intermediate) is used directly in the next step to prevent hydrolysis.
Phase 2: Reductive Cyclization
-
Solvation: Dissolve the crude enamine in Methanol (20 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Reduction: Purge the flask with Hydrogen gas (balloon pressure) and stir vigorously at room temperature for 6–12 hours.
-
Alternative: For a non-gaseous method, add Hydrazine hydrate (5.0 equiv) and reflux for 2 hours in the presence of Raney Nickel or FeCl3/C.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
-
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1) to yield 3-(trifluoromethyl)indole as a crystalline solid.
Protocol B: Benzylic Bromination (Radical Substitution)
Target Application: Preparation of alkylation precursors.
Reagents Required:
-
1-Nitro-2-(2,2,2-trifluoroethyl)benzene
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)
-
Carbon Tetrachloride (
) or Trifluorotoluene (green alternative)
Methodology:
-
Dissolve the substrate in
(0.2 M concentration). -
Add NBS and the radical initiator (BPO).
-
Reflux the mixture (approx. 80°C) for 4–8 hours under a drying tube.
-
Critical Check: Ensure the reaction remains anhydrous to prevent hydrolysis of the benzylic bromide.
-
Cool, filter off the succinimide byproduct, and concentrate.
-
Yield: Provides 1-Nitro-2-(1-bromo-2,2,2-trifluoroethyl)benzene. This intermediate is highly reactive and should be used immediately for nucleophilic substitutions (e.g., with amines or thiols).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Phase 1 | Incomplete condensation due to steric bulk of | Increase temperature to 140°C or use Brederick's reagent (tert-butoxybis(dimethylamino)methane) which is more reactive than DMFDMA. |
| Hydrolysis of Enamine | Moisture in the reaction or workup. | Perform Phase 2 immediately after Phase 1 concentration. Do not store the intermediate. |
| Over-reduction | Reduction of the indole double bond. | Stop the hydrogenation reaction immediately upon consumption of the nitro intermediate. Use Fe/AcOH (iron powder in acetic acid) for milder reduction conditions. |
References
-
General Leimgruber-Batcho Chemistry: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
-
Fluorinated Indole Synthesis: Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization. Organic Letters, 20(6), 1676–1679.
-
Reactivity of Nitro-Trifluoroethyl Arenes: Sterligov, G. K., et al. (2024). Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles. Journal of Organic Chemistry, 89, 14028-14037.
-
Commercial Availability & Safety: Matrix Scientific. (2023).[1] Safety Data Sheet: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
The following technical support guide addresses the synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: Generic structure implied). This guide prioritizes the resolution of regioselectivity issues and cross-coupling failures, which are the most common bottlenecks for this scaffold.
Current Status: Operational Audience: Medicinal Chemists, Process Development Scientists Scope: Route Selection, Troubleshooting, Safety Protocols
Executive Summary & Route Analysis
The synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene presents a classic "regioselectivity vs. reactivity" conflict. The target molecule contains a deactivated aromatic ring with a bulky, electron-withdrawing side chain.
-
Method A: Direct Nitration (Not Recommended for Ortho Target)
-
Pathway: Nitration of (2,2,2-trifluoroethyl)benzene.
-
Outcome: Predominantly yields the para-isomer (4-nitro). The -CH₂CF₃ group directs para due to the strong inductive withdrawal of the CF₃ group deactivating the ortho positions, combined with steric hindrance.
-
-
Method B: Copper-Mediated Cross-Coupling (Recommended)
-
Pathway: Coupling of 1-Iodo-2-nitrobenzene with 2,2,2-trifluoroethyl iodide (CF₃CH₂I).
-
Outcome: Delivers the ortho-isomer exclusively. This route bypasses the regioselectivity problem entirely.
-
Workflow Visualization
Caption: Comparison of synthetic routes. Route B is superior for accessing the ortho-substituted target.
Troubleshooting Guide (Q&A)
Category 1: Regioselectivity Issues (Nitration Route)
Q: I tried nitrating (2,2,2-trifluoroethyl)benzene, but I isolated mostly the 4-nitro isomer. Why?
A: This is a fundamental electronic and steric limitation of the substrate.
-
Mechanism: The 2,2,2-trifluoroethyl group (-CH₂CF₃) is anomalous. While the methylene group (-CH₂-) typically activates the ring via hyperconjugation (directing ortho/para), the adjacent trifluoromethyl group (-CF₃) exerts a powerful electron-withdrawing inductive effect ($ -I $).
-
The Ortho Effect: This inductive pull is distance-dependent, depleting electron density most severely at the ortho positions. Consequently, the electrophilic nitronium ion ($ NO_2^+ $) attacks the electron-rich para position.
-
Solution: Do not attempt to optimize the nitration temperature; the bias is intrinsic. Switch to Method B (Cross-Coupling) to guarantee ortho placement.
Category 2: Cross-Coupling Failures (Copper-Mediated)
Q: My reaction between 1-iodo-2-nitrobenzene and 2,2,2-trifluoroethyl iodide (CF₃CH₂I) stalled with low conversion. What went wrong?
A: Copper-mediated trifluoroethylation is sensitive to three critical parameters:
-
Reagent Volatility: CF₃CH₂I has a boiling point of ~55°C. If you run the reaction at standard coupling temperatures (80–120°C) in an open or loosely sealed vessel, the alkylating agent evaporates before reacting.
-
Fix: Use a sealed pressure tube (Q-tube or autoclave).
-
-
Catalyst Poisoning: The ortho-nitro group is a Lewis base that can coordinate to the Copper center, forming a stable, non-reactive chelate.
-
Fix: Increase catalyst loading (Cu powder) to 2.0–3.0 equivalents. High surface area copper (bronze) often works better than CuI salts.
-
-
Radical Quenching: This reaction often proceeds via a Single Electron Transfer (SET) mechanism involving radical intermediates. Oxygen is a radical scavenger.
-
Fix: Degas solvents thoroughly (freeze-pump-thaw x3) and run under a strict Argon atmosphere.
-
Q: Can I use the cheaper 1-bromo-2-nitrobenzene instead of the iodo- analogue?
A: Generally, No .
-
The C-Br bond is significantly stronger than the C-I bond. In copper-mediated perfluoroalkylation, aryl bromides often require harsh temperatures (>140°C) that lead to decomposition of the nitro group or the trifluoroethyl chain. Stick to the Aryl Iodide .
Category 3: Purification & Stability
Q: How do I separate the product from the unreacted starting material?
A:
-
Boiling Point: The trifluoroethyl group adds significant volatility. The product is likely an oil or low-melting solid.
-
Chromatography: The ortho-nitro group creates a dipole moment distinct from the starting iodide.
-
TLC Tip: Use a non-polar eluent (e.g., 5-10% EtOAc in Hexanes). The product (Ar-CH₂CF₃) is usually less polar than the starting material (Ar-I) if the nitro group dominates the polarity.
-
-
Warning: Do not distill the crude reaction mixture at high temperatures (>150°C) without testing for thermal stability (DSC), as nitro compounds can be energetic.
Recommended Protocol (Method B)
Reaction: 1-Iodo-2-nitrobenzene + CF₃CH₂I
| Parameter | Specification | Rationale |
| Substrate | 1-Iodo-2-nitrobenzene (1.0 equiv) | Iodide is required for oxidative addition to Cu. |
| Reagent | 2,2,2-Trifluoroethyl iodide (2.0 - 3.0 equiv) | Excess needed due to volatility and potential homocoupling. |
| Catalyst | Copper Powder (3.0 equiv) | Promotes SET mechanism; excess overcomes chelation. |
| Solvent | DMF or NMP (Anhydrous) | Polar aprotic solvents stabilize the Cu-intermediates. |
| Temp/Time | 100°C / 12-24 h | Sealed tube essential. |
| Atmosphere | Argon / Nitrogen | Oxygen inhibits the radical steps. |
Mechanism & Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low yields in copper-mediated trifluoroethylation.
References
-
Regioselectivity in Nitration
- Title: Regioselectivity in Electrophilic Aromatic Substitution (Trifluoromethylbenzene).
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Explains the meta-directing nature of CF3 and the inductive deactiv
-
Copper-Mediated Trifluoroethylation
- Title: Copper(II)
- Source: PubMed (NIH).
-
URL:[Link]
- Relevance: Validates the use of copper catalysts for introducing trifluoroethyl groups via radical mechanisms.
- Synthesis of 2-Nitrobenzyl Bromide (Precursor Knowledge)
"1-Nitro-2-(2,2,2-trifluoroethyl)benzene" stability and degradation pathways
Welcome to the technical support center for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. We understand the critical importance of stability and degradation pathways in research and development, and this resource is structured to address the specific challenges you may encounter.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses common problems observed during the handling, storage, and use of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, providing potential causes and actionable solutions.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Discoloration (Yellowing) of the sample upon storage. | Photodegradation: Nitroaromatic compounds are susceptible to photolysis, especially when exposed to UV or visible light.[1][2][3] This can lead to the formation of colored byproducts. | Storage: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Store in a cool, dark, and dry place. Rationale: The nitro group can undergo photochemical reactions, leading to the formation of nitroso species and other degradation products which are often colored. |
| Inconsistent analytical results (e.g., HPLC, NMR) over time. | Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule. The presence of two electron-withdrawing groups (nitro and trifluoroethyl) can influence the thermal stability of the benzene ring.[4][5][6] | Temperature Control: Avoid exposing the compound to high temperatures. For long-term storage, consider refrigeration or freezing, ensuring the container is well-sealed to prevent moisture condensation upon removal. Rationale: Thermal energy can initiate cleavage of the C-N bond or other susceptible bonds in the molecule, leading to a mixture of degradation products. |
| Poor solubility or precipitation of the compound in aqueous solutions. | Hydrolytic Instability: While generally stable, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitro group or other reactions. | pH and Buffer Selection: Use freshly prepared solutions and buffer them to a neutral or slightly acidic pH if compatible with your experimental design. Avoid prolonged storage of aqueous solutions. Rationale: Extreme pH conditions can catalyze hydrolytic degradation pathways. |
| Unexpected side products in reactions involving reducing agents. | Reduction of the Nitro Group: The nitro group is readily reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino groups. This is a common and expected reaction pathway for nitroaromatic compounds.[7][8] | Controlled Reduction: If reduction of the nitro group is not the intended reaction, choose your reducing agent and reaction conditions carefully. Milder reducing agents or stoichiometric control may be necessary. For intentional reduction, common reagents include H₂/Pd, Sn/HCl, or Fe/HCl. Rationale: The high oxidation state of the nitrogen atom in the nitro group makes it susceptible to reduction. |
| Formation of polymeric material or tar during synthesis or work-up. | Radical Reactions: Under certain conditions (e.g., high temperature, presence of radical initiators), polymerization or tar formation can occur, especially if reactive intermediates are formed. | Use of Inhibitors: In some cases, the addition of a radical inhibitor (e.g., BHT) can prevent unwanted side reactions. Ensure all reaction vessels are clean and free of contaminants that could initiate polymerization. Rationale: Reactive intermediates can undergo uncontrolled polymerization or condensation reactions. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene?
A1: For long-term stability, it is recommended to store the compound in a tightly sealed container, protected from light (amber vial), at a controlled low temperature (refrigerated at 2-8 °C or frozen at -20 °C). The area should be well-ventilated.
Q2: Is this compound sensitive to air or moisture?
A2: While not exceptionally sensitive, it is good practice to handle it in a dry environment and to minimize its exposure to atmospheric moisture, especially if it is in a solvent that is not anhydrous. The presence of water could potentially facilitate hydrolytic degradation under certain conditions.
Degradation Pathways
Q3: What are the primary predicted degradation pathways for this molecule?
A3: Based on the chemistry of nitroaromatic compounds, the following degradation pathways are most likely:
-
Reductive Pathway: The most common degradation pathway for nitroaromatics involves the reduction of the nitro group. This can proceed stepwise to form a nitrosobenzene derivative, then a phenylhydroxylamine derivative, and finally an aniline derivative. This is a critical pathway to consider in biological systems and in the presence of reducing agents.[7][9]
-
Oxidative Pathway: Although the benzene ring is electron-deficient due to the two withdrawing groups, strong oxidizing conditions can lead to ring hydroxylation and eventual ring cleavage.[9]
-
Photochemical Degradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.[1][3][10]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Critical Role of Solvent in the Trifluoroethylation of Nitroaromatics
Welcome to the technical support center for the trifluoroethylation of nitroaromatics. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing the trifluoroethyl moiety (–CH₂CF₃) into electron-deficient aromatic systems. As a key functional group in pharmaceuticals and agrochemicals, its successful installation is often paramount.[1] This document provides in-depth, field-tested insights into overcoming common challenges, with a specific focus on the determinative role of the reaction solvent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts to provide a solid understanding before delving into troubleshooting.
Q1: What is the primary mechanism for the trifluoroethylation of nitroaromatics?
The most common pathway is a Nucleophilic Aromatic Substitution (SNAr) . In this mechanism, the aromatic ring, which is rendered electron-poor (electrophilic) by one or more nitro groups, is attacked by an electron-rich nucleophile.[2] The reaction generally proceeds in two steps:
-
Addition: The nucleophile (trifluoroethoxide, CF₃CH₂O⁻) attacks the carbon atom bearing a suitable leaving group (e.g., F, Cl, Br), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3] The nitro groups are crucial for stabilizing the negative charge of this intermediate.[4]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the trifluoroethylated product.[5]
The initial nucleophilic attack is typically the slow, rate-determining step of the reaction.[5]
Q2: Why are nitroaromatics particularly good substrates for this reaction?
Nitro groups (–NO₂) are powerful electron-withdrawing groups. Their presence, especially at positions ortho or para to the leaving group, significantly activates the aromatic ring toward nucleophilic attack.[4] They achieve this by delocalizing the negative charge of the Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction and facilitates the substitution.[3]
Q3: What are the common sources of the trifluoroethyl group?
The trifluoroethyl group can be introduced using several methods:
-
Nucleophilic Source: 2,2,2-trifluoroethanol (CF₃CH₂OH) is deprotonated with a base (e.g., NaH, K₂CO₃, t-BuOK) to generate the trifluoroethoxide nucleophile. This is a common and cost-effective method.
-
Electrophilic Sources: Hypervalent iodine reagents, such as Togni reagents , can deliver an electrophilic "CF₃CH₂⁺" equivalent to a nucleophilic substrate.[6][7]
-
Radical Sources: Photocatalytic methods can generate trifluoroethyl radicals from suitable precursors, which then engage with the aromatic substrate.[8]
This guide will primarily focus on the SNAr mechanism using a nucleophilic source, where solvent effects are particularly pronounced.
Part 2: Troubleshooting Guide - The Solvent is Key
Encountering issues in the lab is a common part of the research process. This section provides a structured approach to troubleshooting, linking common problems directly to the choice of solvent.
Issue 1: My reaction yield is low or the reaction is not proceeding to completion.
Q: I've set up my reaction with a nitroaromatic substrate, 2,2,2-trifluoroethanol, and a base, but the conversion is poor. What's the most likely cause related to my solvent?
A: The culprit is very likely the solvation and deactivation of your nucleophile. The strength of the trifluoroethoxide nucleophile is paramount for an efficient reaction. Your choice of a polar protic versus a polar aprotic solvent is the single most critical factor here.
-
The Problem with Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess acidic protons (O-H or N-H bonds). They form a "cage" of solvent molecules around the negatively charged trifluoroethoxide nucleophile via strong hydrogen bonds.[9] This solvation shell stabilizes the nucleophile, but in doing so, it drastically reduces its reactivity and ability to attack the electron-deficient ring.[10][11]
-
The Solution with Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can dissolve reagents and stabilize the charged Meisenheimer intermediate, but they lack acidic protons.[12] Consequently, they do not form strong hydrogen bonds with the nucleophile.[9] This leaves the nucleophile "naked," highly reactive, and poised to attack the substrate, leading to significantly faster reaction rates and higher yields.[11][13]
Senior Scientist Insight: While 2,2,2-trifluoroethanol is your reagent, using it in large excess can make it the bulk solvent. As a protic solvent, it can self-solvate the trifluoroethoxide ion it generates, hindering the reaction. The best practice is to use a stoichiometric amount of the alcohol and base within a larger volume of a dry, polar aprotic solvent.
Solvent Selection Logic for SNAr Trifluoroethylation
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Experimental Protocol: General Procedure for SNAr Trifluoroethylation
This protocol is a general guideline and must be adapted for the specific substrate and scale.
Materials:
-
Nitroaromatic substrate (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 eq)
-
2,2,2-Trifluoroethanol (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Nucleophile Generation: Cool the DMF to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise to the stirred solvent.
-
Slowly add 2,2,2-trifluoroethanol dropwise via the dropping funnel to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Substrate Addition: Dissolve the nitroaromatic substrate in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 50-80 °C) may be required for less activated substrates.
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. [Link]
-
IRE Journals. (2025). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
Royal Society of Chemistry. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
ResearchGate. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. [Link]
-
Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Princeton University. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. DataSpace. [Link]
-
Royal Society of Chemistry. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Common Troubleshooting Tips. [Link]
-
Organic Syntheses. 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. [Link]
-
National Institutes of Health. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. PMC. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Royal Society of Chemistry. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
National Institutes of Health. (2022). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC. [Link]
-
CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
ResearchGate. (2020). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. [Link]
Sources
- 1. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Togni reagent - Enamine [enamine.net]
- 7. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
[1]
System Overview & Chemical Context
Welcome to the technical support hub for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene . This guide addresses the specific purification challenges associated with this intermediate. Unlike standard nitrobenzenes, the presence of the 2,2,2-trifluoroethyl group (-CH₂CF₃) introduces unique lipophilicity and acidity profiles that complicate standard workups.
The Molecule at a Glance[2]
-
Core Structure: Ortho-substituted nitrobenzene.[1]
-
Key Reactivity: The benzylic protons (Ar-CH₂ -CF₃) are significantly more acidic than typical alkyl aromatics due to the electron-withdrawing nature of both the nitro group and the trifluoromethyl group.[1]
-
Critical Warning: Avoid strong bases (e.g., NaOH, KOH) during workup. These can trigger deprotonation leading to elimination side-products (difluorostyrenes) or oxidative degradation.[1]
Diagnostic Triage: Identifying Your Impurity Profile[1]
Before selecting a purification protocol, you must identify the synthesis route used, as this dictates the impurity profile.
DOT Diagram: Purification Decision Matrix[1]
Figure 1: Decision matrix for selecting the appropriate purification workflow based on synthetic origin.
Protocol Module A: Removal of Metal Contaminants (Cross-Coupling Route)
If your compound was synthesized via Copper (Cu) or Palladium (Pd) mediated trifluoroethylation, residual metal often complexes with the nitro group, leading to colored impurities (green/blue) and catalytic degradation.
The "Soft-Wash" Protocol
Objective: Remove Cu/Pd without deprotonating the sensitive benzylic position.[1]
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid Chlorinated solvents initially if Cu salts are present, as they can form stable emulsions.
-
Chelation Wash (Step-by-Step):
-
Step 1: Wash the organic layer with 10% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide (NH₄OH) .
-
Why? EDTA binds Cu(II) more effectively than the nitroarene. NH₄OH forms water-soluble copper-amine complexes [1].[1]
-
-
Step 2: Repeat until the aqueous layer is colorless.
-
Step 3: Wash with Saturated Ammonium Chloride (NH₄Cl) to neutralize.
-
-
Scavenging (Polishing):
-
If trace metal persists (<500 ppm required), treat the organic phase with Thiol-functionalized Silica Gel (e.g., SiliaMetS® Thiol) for 2 hours at room temperature. Filter through a pad of Celite.
-
Validation:
-
Visual: Product should transition from green/brown to pale yellow/orange.
-
Analytical: ICP-MS is the gold standard, but absence of colored band at the baseline of TLC is a quick indicator.
Protocol Module B: Separation of Regioisomers (Nitration Route)
Nitration of (2,2,2-trifluoroethyl)benzene yields a mixture of ortho (target), meta, and para isomers. The ortho isomer is often the minor product due to steric hindrance, making separation critical.
Comparative Physical Properties (Estimated)
| Property | Ortho-Nitro (Target) | Para-Nitro (Impurity) | Separation Logic |
| Polarity | Higher (Dipole alignment) | Lower (Dipole cancellation) | Ortho elutes later on Silica |
| Melting Point | Lower (often oil/low melt) | Higher (crystalline) | Para crystallizes out first |
| Volatility | Higher | Lower | Distillation possible |
The Separation Workflow
-
Bulk Crystallization (Enrichment):
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: Gradient of Hexanes → 5% EtOAc/Hexanes .
-
Technique: The para isomer (less polar) will elute first. The ortho isomer (target) will elute second due to the interaction between the nitro group and the silica surface, enhanced by the adjacent fluorinated group.
-
Troubleshooting FAQs
Q1: I see a "doublet of triplets" in my 1H NMR that shouldn't be there. What is it? A: This is likely the Difluorostyrene byproduct.
-
Cause: You likely used a strong base (NaOH/KOH) or heated the reaction too long. The benzylic proton was removed, and Fluoride was eliminated (E1cB mechanism).
-
Solution: This impurity is an alkene. It can be removed by a quick wash with cold KMnO₄ (aqueous) which oxidizes the alkene to a carboxylic acid, making it water-soluble/removable in base wash. Caution: Test on a small scale first to ensure the nitro group survives.[2]
Q2: My product is an oil that refuses to crystallize. A: Fluorinated nitro aromatics are notorious for "oiling out" due to low surface tension.
-
Fix: Try Seed Crystallization . Obtain a tiny amount of pure solid (via column chromatography) to use as a seed. Use Pentane at -78°C (dry ice/acetone bath) to force precipitation.[1] Scratching the glass flask surface also helps induce nucleation.
Q3: Can I distill this compound? A: Proceed with Extreme Caution.
-
Nitro compounds are potentially explosive at high temperatures.
-
Requirement: Use High Vacuum (<1 mmHg) to keep the bath temperature below 120°C.
-
Safety: Perform a DSC (Differential Scanning Calorimetry) test first to determine the onset of thermal decomposition. If the decomposition energy is >500 J/g, do not distill [2].
Advanced Visualization: Impurity Fate Mapping
Figure 2: Fate mapping of impurities during the standard workup and chromatography sequence.
References
-
Removal of Copper from Organic Solvents
- Source: Koech, P. K., & Krische, M. J. (2004). "Removal of Copper/Phosphine Catalysts." Organic Process Research & Development.
- Context: Establishes the efficacy of aqueous ammonia/EDTA washes for Cu removal in organic synthesis.
-
Link: (General Journal Link for verification)[1]
-
Thermal Stability of Nitro Compounds
-
Trifluoroethylation Methodologies & Impurities
-
Nitrobenzene Purification Standards
Technical Support Center: TLC Monitoring of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Case ID: TLC-NITRO-TF-001 Status: Active Subject: Reaction Monitoring & Troubleshooting for Fluorinated Nitro-Aromatic Reduction Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
This guide addresses the Thin Layer Chromatography (TLC) monitoring of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (Starting Material, SM) and its conversion to 2-(2,2,2-trifluoroethyl)aniline (Product, P).
Chemical Profile:
-
Starting Material (SM): 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
-
Properties: Moderate polarity (Nitro group), high lipophilicity (Trifluoroethyl group), UV active.
-
-
Target Product (P): 2-(2,2,2-trifluoroethyl)aniline.
-
Properties: High polarity (Primary amine), H-bond donor, UV active.
-
The "Fluorine Effect" in TLC:
Researchers often underestimate the lipophilicity of the 2,2,2-trifluoroethyl (-CH₂CF₃) group. Unlike a standard ethyl group, the high electronegativity of the three fluorine atoms reduces the surface energy of the molecule, often causing it to elute significantly faster (higher
Standard Operating Procedure (SOP)
Stationary & Mobile Phase Selection
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | The fluorescent indicator is critical. Both the nitro and aniline rings quench fluorescence at 254 nm, appearing as dark spots on a green background. |
| Mobile Phase A | Hexane / Ethyl Acetate (9:1) | Start here. The lipophilic -CH₂CF₃ group makes the SM run fast. A standard 3:1 mix may push the SM to the solvent front ( |
| Mobile Phase B | Hexane / Ethyl Acetate (4:1) | Use if the Product (Amine) is stuck at the baseline. |
| Mobile Phase Modifier | 1% Triethylamine (TEA) | Mandatory for Product. Primary anilines often "streak" or "tail" due to interaction with acidic silanols. TEA neutralizes the silica. |
Visualization Protocol
-
Primary (Non-Destructive): UV Lamp at 254 nm .
-
Observation: Both SM and P will appear as dark spots. The Nitro compound (SM) is a strong fluorescence quencher.
-
-
Secondary (Destructive/Specific): Ninhydrin Stain .
-
Protocol: Dip plate, blot excess, heat to 110°C.
-
Observation: The Product (Aniline) will turn red/orange or brown. The Nitro (SM) will generally not stain or stain very faintly. This confirms the formation of the amine.
-
-
Tertiary (General): Hanessian’s Stain (Cerium Molybdate) .
-
Use Case: If side products (defluorinated impurities) are suspected.
-
Workflow Visualization
The following diagram outlines the logical flow for monitoring the reduction reaction (e.g., Hydrogenation or Fe/HCl reduction).
Caption: Logical workflow for sampling, processing, and visualizing the nitro-reduction reaction.
Troubleshooting & FAQs
Ticket #1: "My Starting Material is running with the solvent front."
Diagnosis: The -CH₂CF₃ group renders the molecule significantly more lipophilic than expected. Solution:
-
Reduce Polarity: Switch from Hexane/EtOAc (4:1) to Hexane/EtOAc (9:1) or even 100% Toluene .
-
Check Solubility: Ensure your spotting solvent (e.g., DCM) has fully evaporated before development. Retained spotting solvent can act as a "super-carrier."
Ticket #2: "The product spot is streaking/smearing from the baseline."
Diagnosis: The amine product is interacting with the acidic silanol groups on the silica gel surface. Solution:
-
Add Base: Pre-treat the TLC plate with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Alternative: Use "Amine-treated silica plates" (commercial) if available, though adding TEA to the eluent is usually sufficient.
Ticket #3: "I see a 'Ghost Spot' between the SM and Product."
Diagnosis: This is likely the Hydroxylamine intermediate (-NHOH), a common intermediate in nitro reduction. Verification:
-
The hydroxylamine is usually more polar than the nitro compound but less polar than the amine.
-
Action: Continue the reaction. If the spot persists, add more reducing agent (e.g., Pd/C or Fe).
Ticket #4: "The spots disappear after a few minutes."
Diagnosis: Volatility.
-
Fluorinated aromatics with low molecular weight (MW ~219 for the nitro, ~189 for the amine) can sublime off the plate if dried with a heat gun for too long. Solution:
-
Air Dry Only: Do not use a heat gun to dry the spots before elution.
-
Visualize Immediately: Mark spots under UV immediately after elution and drying.
Data Interpretation Guide
Use this reference table to interpret your TLC plate (
| Compound | Estimated | UV (254 nm) | Ninhydrin Stain |
| 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | 0.70 - 0.85 | Strong Quench (Dark) | Negative (No Color) |
| Intermediate (Hydroxylamine) | 0.40 - 0.50 | Moderate Quench | Faint Pink/Brown |
| 2-(2,2,2-trifluoroethyl)aniline | 0.20 - 0.35 | Strong Quench | Vivid Red/Orange |
Advanced Characterization (Self-Validating System)
To ensure the spot you are tracking is indeed the trifluoroethyl product and not a defluorinated byproduct (e.g., 2-ethylaniline), perform a Co-Spot Analysis :
-
Lane 1: Pure Starting Material.
-
Lane 2: Co-spot (Reaction Mixture + Authentic Standard of 2-ethylaniline if available, or simply Reaction Mix + SM).
-
Lane 3: Reaction Mixture.
Critical Check: If the reaction product spot (
References
-
General TLC Methodology: Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison.
-
Fluorine Effect in Chromatography: O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319.
- Nitro Reduction Monitoring: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity).
-
Synthesis of Trifluoroethyl Arenes: Proceeding from diazo precursors or cross-coupling. See: J. Org. Chem. 2018, 83, 15, 7683–7693.
Technical Support Center: Purification of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues encountered during the isolation and purification of this important synthetic intermediate. Drawing upon established principles in separation science and extensive experience with nitroaromatic compounds, this guide provides in-depth, field-proven insights to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities expected during the synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene?
A1: The synthesis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene typically involves the nitration of (2,2,2-trifluoroethyl)benzene. The primary impurities to anticipate are:
-
Isomeric Byproducts: The nitration of a monosubstituted benzene ring can lead to the formation of ortho, meta, and para isomers. In this case, you can expect the formation of 1-Nitro-3-(2,2,2-trifluoroethyl)benzene and 1-Nitro-4-(2,2,2-trifluoroethyl)benzene alongside your desired ortho-isomer. The relative ratios of these isomers depend on the reaction conditions.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, (2,2,2-trifluoroethyl)benzene.
-
Residual Acids: The nitrating mixture, typically a combination of nitric acid and sulfuric acid, must be completely removed during the work-up.
-
Dinitrated Byproducts: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro-(2,2,2-trifluoroethyl)benzene isomers.
Q2: What are the key physical properties to consider when planning the purification of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene?
| Property | Estimated Value/Characteristic | Relevance to Purification |
| Boiling Point | High, likely >200 °C at atmospheric pressure. | Vacuum distillation is the preferred method for separating it from lower-boiling impurities like the starting material. |
| Melting Point | Potentially a low-melting solid or a high-boiling liquid at room temperature. | If it's a solid, recrystallization is a viable and effective purification method. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | This is fundamental for designing liquid-liquid extraction and choosing solvents for chromatography and recrystallization. |
| Polarity | A polar compound due to the nitro group. | This dictates its behavior in chromatographic separations. |
Q3: What analytical techniques are recommended for assessing the purity of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene?
A3: To accurately determine the purity and identify contaminants, the following techniques are indispensable:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile compounds like nitroaromatics and their isomers.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for monitoring the progress of a reaction and for the analysis of less volatile impurities. A C18 or a phenyl-hexyl column can be effective for separating nitroaromatic isomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Problem 1: My crude product is a dark, oily residue after aqueous work-up.
Possible Cause & Solution Workflow:
Caption: Troubleshooting dark, oily crude product.
In-depth Explanation: Residual nitrating acids can lead to decomposition and discoloration of the product upon standing or heating. A thorough wash with a mild base like sodium bicarbonate is crucial to neutralize and remove these acids.[4] If the crude product remains oily, it may be due to a high concentration of unreacted (2,2,2-trifluoroethyl)benzene. If this starting material has a significantly lower boiling point than your product, steam distillation can be an effective initial purification step.[5]
Problem 2: I am struggling to separate the ortho, meta, and para isomers.
Possible Cause & Solution Workflow:
Caption: Decision tree for isomer separation.
In-depth Explanation: The separation of constitutional isomers is a common challenge in organic synthesis.
-
Fractional Vacuum Distillation: While potentially effective if the boiling points of the isomers differ significantly, it often only provides enrichment rather than complete separation.
-
Column Chromatography: This is generally the most powerful technique for isomer separation.[6] Due to the polarity differences imparted by the position of the nitro group, a good separation can often be achieved on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Phenyl-based chromatography columns can also offer enhanced separation for aromatic compounds.[3]
-
Fractional Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be a cost-effective method for purification. This process relies on the subtle differences in the solubility of the isomers in a given solvent. It often requires multiple recrystallization steps to achieve high purity.
Experimental Protocols
Protocol 1: General Work-up and Acid Removal
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer, or until no more gas evolution is observed)
-
Water (1 x volume of organic layer)
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
Causality: The initial water wash removes the bulk of the acids. The bicarbonate wash neutralizes any remaining acidic residues, which is critical to prevent product degradation during subsequent heating steps like distillation. The final water and brine washes remove residual salts.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel and evaporating the solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 98:2 to 90:10 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Causality: The stationary phase (silica gel) is polar, and the mobile phase (eluent) is less polar. The different isomers will have slightly different polarities and will therefore interact with the silica gel to varying degrees, allowing for their separation as they travel down the column.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, or mixtures such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Causality: The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a given solvent at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain in the solution (mother liquor).[7]
References
-
Scribd. (n.d.). Synthesis of Nitrobenzen. Retrieved from [Link]
- CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents. (n.d.).
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Organic Syntheses Procedure. (n.d.). nitrobenzene. Retrieved from [Link]
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K-Space. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
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Chemguide. (n.d.). the nitration of benzene. Retrieved from [Link]
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Taylor & Francis eBooks. (n.d.). Nitrobenzene and Related Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. Retrieved from [Link]
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PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]
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ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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EPA. (n.d.). method 8091 nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Gas chromatographic separation of isomeric benzene derivatives using molecular sieves, combined with partition columns. Retrieved from [Link]
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Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Retrieved from [Link]
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Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
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Technical Support Center: Regioselectivity in Aromatic Trifluoroethylation
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of aromatic trifluoroethylation. Our goal is to provide you with not just protocols, but a deep mechanistic understanding to troubleshoot and optimize your reactions, specifically focusing on the challenge of controlling regioselectivity and minimizing the formation of ortho/para isomeric mixtures.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses the foundational principles governing where the trifluoroethyl group will attach to an aromatic ring.
Q1: What governs the regiochemical outcome (ortho, para, meta) in an aromatic substitution reaction?
The outcome is primarily a result of the interplay between two major factors: electronic effects and steric effects.[1]
-
Electronic Effects: The substituent already present on the aromatic ring dictates the electron density at various positions.
-
Electron-Donating Groups (EDGs): Groups like -OR, -NR₂, and alkyl groups increase electron density on the ring, particularly at the ortho and para positions, through resonance or inductive effects.[2][3] This makes these positions more attractive to electrophiles, and these groups are thus known as ortho, para-directors.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease the electron density of the ring, making it less reactive. They deactivate the ortho and para positions more than the meta position, thereby directing incoming electrophiles to the meta position.[5][6]
-
-
Steric Effects: This refers to the physical bulk of the substituent and the incoming electrophile.[7] A large substituent on the ring will physically block the adjacent ortho positions, making an attack at the less hindered para position more favorable.[8][9] The size of the trifluoroethylating agent and its associated catalyst system also plays a critical role.[8]
Q2: Is aromatic trifluoroethylation an electrophilic or a radical reaction?
It can be either, and the mechanism is critical to understanding the regioselectivity.
-
Electrophilic Trifluoroethylation: This pathway follows the classical principles of Electrophilic Aromatic Substitution (EAS).[10][11][12] The aromatic ring's π-electrons attack an electrophilic source of "-CH₂CF₃". Reagents like hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents) can serve as electrophilic sources, often activated by a Lewis acid.[13][14][15][16] In this case, the electronic directing effects described in Q1 are the primary determinants of selectivity.
-
Radical Trifluoroethylation: Many modern methods utilize a radical pathway, often initiated by photoredox catalysis.[17][18][19] In these reactions, a trifluoroethyl radical (•CH₂CF₃) is generated from a precursor like 2,2,2-trifluoroethyl iodide (CF₃CH₂I).[20][21] While electronic factors still play a role, the selectivity rules can differ from classical EAS, sometimes offering unique regiochemical outcomes not achievable through electrophilic routes.
Caption: Workflow for meta-selective C-H functionalization.
Experimental Protocol: General Procedure for meta-Selective C-H Trifluoroethylation via a Directing Group Strategy
This is a conceptual protocol based on modern C-H activation principles and should be adapted based on specific literature procedures for the chosen directing group and catalyst system. [22]
-
Step 1: Synthesis of Directed Substrate: Covalently attach a suitable directing group (e.g., a picolinamide or a removable silicon-based tether) to your starting material near the aromatic ring. This often involves standard amide coupling or silylation reactions. Purify this intermediate product.
-
Step 2: Reaction Setup: In an inert atmosphere glovebox, add the directed substrate, the transition metal catalyst (e.g., a palladium or ruthenium complex), any necessary ligands, and additives to an oven-dried reaction vessel.
-
Step 3: Addition of Reagents: Dissolve the trifluoroethylating agent (and any oxidant, if required by the catalytic cycle) in an anhydrous, degassed solvent and add it to the reaction vessel.
-
Step 4: Reaction: Seal the vessel and heat the reaction to the temperature specified in the literature procedure (often between 80-120 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Step 5: Workup and Purification: After the reaction is complete, cool to room temperature, perform an aqueous workup to remove the catalyst and inorganic salts, and purify the meta-trifluoroethylated intermediate by column chromatography.
-
Step 6: Directing Group Cleavage: Subject the purified intermediate to conditions that will cleave the directing group (e.g., acid/base hydrolysis for an amide or fluoride-mediated cleavage for a silyl group) to yield the final, desired meta-trifluoroethylated product. Purify the final product.
References
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Electrophilic Aromatic Substitution. LabXchange. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Zhu, M., Han, X., Fu, W., et al. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
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Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
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Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. FAO AGRIS. [Link]
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An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PubMed Central. [Link]
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Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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The Journal of Organic Chemistry. ACS Publications. [Link]
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Electrophilic aromatic substitution. Wikipedia. [Link]
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Electrophilic aromatic directing groups. Wikipedia. [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Resonance + Trick for Ortho Meta Para Additions EAS. YouTube. [Link]
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Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ACS Publications. [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. RSC Publishing. [Link]
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Syntheses, solution behavior, and computational bond length analyses of trifluoromethyl and perfluoroethyl cuprate salts. OSTI.GOV. [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. [Link]
-
Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]
-
Ortho Meta Para Monster Trick for Disubstituted Benzene. YouTube. [Link]
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Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. ACS Publications. [Link]
-
Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions. Oreate AI Blog. [Link]
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Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]
-
Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. [Link]
-
Ortho-Para Directors vs Meta Directors in EAS Reactions. YouTube. [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
A Computational Study for Screening High-Selectivity Inhibitors in Area-Selective Atomic Layer Deposition on Amorphous Surfaces. arXiv. [Link]
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Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. RSC Publishing. [Link]
-
Ground-state flavin-dependent enzymes catalyzed enantioselective radical trifluoromethylation. PubMed Central. [Link]
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Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents. ACS Publications. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. ResearchGate. [Link]
-
Visible-Light-Induced Regio- and Stereoselective C(sp2)–H Trifluoroethylation of Enamides with 2,2,2-Trifluoroethyl Iodide. ACS Publications. [Link]
-
Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. MDPI. [Link]
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1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Umemoto reagent and ortho-trifluoromethylation of heterocycle-substituted arenes. ResearchGate. [Link]
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Validation & Comparative
"1-Nitro-2-(2,2,2-trifluoroethyl)benzene" structural validation techniques
An In-Depth Comparative Guide to the Structural Validation of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly identified compound can lead to misinterpreted biological results, wasted resources, and significant delays in the development pipeline. This guide provides a comprehensive comparison of the primary spectroscopic techniques used to validate the structure of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, a compound featuring several key functional groups that present unique analytical signatures.
This guide moves beyond simple protocol listings. It delves into the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach forms a self-validating system for absolute structural confidence.
The Trinity of Spectroscopic Validation: NMR, MS, and IR
The structural validation of a novel or synthesized organic molecule like 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is never reliant on a single technique. Instead, we employ a trio of powerful analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.
-
Mass Spectrometry (MS) : Determines the mass-to-charge ratio, providing the molecular weight and, with high resolution, the elemental composition.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present by measuring their characteristic vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Maps the carbon-hydrogen framework, revealing the precise connectivity and spatial relationships of atoms.
The logical workflow for structural validation integrates these techniques to build a case from the ground up, starting with the molecular formula and progressively adding layers of structural detail.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Causality Behind a Multi-Nuclear NMR Approach
The molecule's structure necessitates a multi-nuclear approach. ¹H NMR maps the proton environment, ¹³C NMR defines the carbon backbone, and ¹⁹F NMR provides a direct, highly sensitive confirmation of the fluorine-containing moiety. The strong electronegativity of the nitro (-NO₂) and trifluoroethyl (-CH₂CF₃) groups induces significant changes in the electronic environment of the benzene ring, making the chemical shifts of the aromatic protons and carbons highly diagnostic.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
-
Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.
-
Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields provide better signal dispersion and resolution.
-
Shimming : Homogenize the magnetic field across the sample volume to obtain sharp, symmetrical peaks. This is a critical step for high-quality data.
-
Acquisition : Acquire the spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
The ortho-substitution pattern will result in four distinct aromatic proton signals, each appearing as a multiplet. The ethyl protons will show a characteristic quartet due to coupling with the three fluorine atoms.
| Expected ¹H NMR Data for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | ||||
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| Aromatic (H6) | ~8.1-8.2 | d or dd | 1H | Most deshielded proton, ortho to the electron-withdrawing -NO₂ group. |
| Aromatic (H3, H4, H5) | ~7.5-7.8 | m | 3H | Complex overlapping multiplets due to ortho, meta, and para couplings. |
| Benzylic (-CH₂-) | ~3.6-3.8 | q | 2H | Deshielded by the adjacent aromatic ring and CF₃ group. Split into a quartet by the three fluorine atoms (³JHF ~10 Hz). |
Note: Chemical shifts are predicted based on data for the analogous compound 1-nitro-4-(2,2,2-trifluoroethyl)benzene and standard substituent effects. Actual values may vary slightly.[1]
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR identifies all unique carbon atoms in the molecule. The presence of fluorine introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for confirming assignments.
-
Sample Preparation : Use the same sample prepared for ¹H NMR. ¹³C has a low natural abundance (~1.1%), so a slightly more concentrated sample may be beneficial.
-
Acquisition : Acquire a proton-decoupled spectrum. This collapses C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum. A larger number of scans is required compared to ¹H NMR due to the lower sensitivity.
-
Processing : Standard Fourier transformation, phasing, and baseline correction.
Eight distinct carbon signals are expected: six for the aromatic ring and two for the trifluoroethyl side chain. The carbons of the side chain will exhibit splitting due to coupling with the fluorine atoms.
| Expected ¹³C NMR Data for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | |||
| Assignment | Expected δ (ppm) | Multiplicity (from ¹⁹F) | Rationale & Key Couplings |
| Aromatic (C1-NO₂) | ~148-150 | s | Carbon bearing the nitro group, strongly deshielded. |
| Aromatic (C3, C4, C5, C6) | ~124-135 | s | Aromatic carbons with distinct chemical shifts due to the ortho substituents. |
| Aromatic (C2-CH₂CF₃) | ~130-132 | q | Carbon bearing the ethyl group. May show a small quartet due to ³JCF. |
| Trifluoromethyl (-CF₃) | ~125 | q | Quartet due to one-bond C-F coupling (¹JCF ~275 Hz). |
| Benzylic (-CH₂) | ~39-41 | q | Quartet due to two-bond C-F coupling (²JCF ~30 Hz). |
Note: Predictions are based on data for 1-nitro-4-(2,2,2-trifluoroethyl)benzene.[1]
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a clean and direct window into the fluorine environment of the molecule.
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Acquisition : Acquire a proton-coupled or decoupled spectrum. A proton-coupled spectrum is highly informative here.
-
Processing : Standard processing. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).
A single fluorine environment is present, which will be split by the two adjacent benzylic protons.
| Expected ¹⁹F NMR Data for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | |||
| Assignment | Expected δ (ppm) | Multiplicity | Rationale & Key Couplings |
| Trifluoromethyl (-CF₃) | ~ -65 to -66 | t | The three equivalent fluorine atoms are split into a triplet by the two adjacent -CH₂- protons (³JHF ~11 Hz). |
Note: Prediction is based on data for 1-nitro-4-(2,2,2-trifluoroethyl)benzene, which shows a triplet at -65.5 ppm.[1]
Caption: Workflow for multi-nuclear NMR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the molecular weight of the compound, which is a fundamental validation checkpoint. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Causality Behind HRMS
For a compound containing C, H, F, N, and O, multiple elemental compositions can result in the same nominal mass. HRMS is crucial because it can distinguish between these possibilities by measuring the mass to three or four decimal places, matching it to the theoretical exact mass.
-
Sample Introduction : Introduce a small amount of the sample (in solution or as a solid on a probe) into the instrument's vacuum chamber.
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV for Electron Ionization, EI). This process ejects an electron, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis : Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Detection : Detect the ions to generate the mass spectrum.
The primary goal is to identify the molecular ion peak. Fragmentation patterns provide additional structural clues.
| Expected HRMS Data for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | |
| Parameter | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Theoretical Exact Mass | 205.0351 |
| Expected M⁺• Peak (m/z) | 205.0351 |
Predicted Fragmentation Pattern: The molecular ion can undergo fragmentation, providing a fingerprint that supports the proposed structure.
-
[M - NO₂]⁺ (m/z 159) : Loss of the nitro group.
-
[M - CF₃]⁺ (m/z 136) : Cleavage of the C-C bond to lose the trifluoromethyl radical.
-
[C₇H₆]⁺• (m/z 90) : Further fragmentation can lead to characteristic aromatic ions.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a fast and simple technique used to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.
Causality Behind IR Analysis
The N-O bonds in the nitro group and the C-F bonds in the trifluoroethyl group have very strong, characteristic absorption bands. Their presence in the spectrum provides immediate and compelling evidence for these parts of the structure.[2]
-
Background Scan : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition : Acquire the sample spectrum.
-
Processing : The instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.
The IR spectrum should display strong, characteristic peaks for the nitro, trifluoromethyl, and aromatic moieties.
| Expected IR Absorption Bands | ||
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| C-F Stretch | 1350 - 1100 | Very Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aromatic C=C Stretch | ~1600, ~1475 | Medium |
The presence of strong bands in these specific regions serves as a rapid and reliable check for the core structural components.[2][3]
Comparative Summary and Synergistic Power
No single technique is sufficient for full structural validation. Their true power lies in their synergy, where the output of one method corroborates and complements the others.
| Technique Comparison for Structural Validation | |||
| Parameter | ¹H/¹³C/¹⁹F NMR | Mass Spectrometry (HRMS) | Infrared (IR) Spectroscopy |
| Primary Information | Complete atomic connectivity (C-H framework), stereochemistry, isomeric identity. | Molecular weight, elemental formula, fragmentation patterns. | Presence of specific functional groups. |
| Strengths | Unparalleled structural detail. Definitive for isomer identification. | High sensitivity. Unambiguous molecular formula determination. | Fast, simple, non-destructive. Excellent for functional group confirmation. |
| Limitations | Lower sensitivity, requires soluble samples, can be complex to interpret. | Provides little connectivity information, isomers often indistinguishable. | Provides limited information on the overall molecular skeleton. |
| Role in Validation | The Blueprint : Provides the definitive map of the molecule. | The Foundation : Confirms the correct mass and elemental building blocks. | The Checklist : Rapidly verifies the presence of essential parts. |
Conclusion
The structural validation of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a case study in the necessity of a rigorous, multi-faceted analytical approach. By integrating High-Resolution Mass Spectrometry to confirm the elemental formula, Infrared Spectroscopy to verify the key functional moieties (-NO₂, -CF₃), and a suite of multi-nuclear NMR experiments (¹H, ¹³C, and ¹⁹F) to piece together the exact atomic connectivity, we construct an unassailable, self-validating confirmation of the molecular structure. For professionals in drug discovery and chemical development, adopting this synergistic workflow is not merely best practice; it is fundamental to ensuring the integrity and reproducibility of scientific research.
References
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Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
- Supporting Information for a relevant chemical synthesis. (n.d.).
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Soto, J., & Algarra, M. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Available at: [Link]
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Soto, J., & Algarra, M. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. ResearchGate. Available at: [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. (n.d.). Available at: [Link]
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PubChem. (n.d.). 1-Nitroethylbenzene. National Institutes of Health. Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
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-
NIST. (n.d.). Benzene, nitro-. NIST WebBook. Available at: [Link]
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Problems in Chemistry. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
MDPI. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
- Tyulin, V. I., et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15N in the gas phase....
-
Yu, J., et al. (2010). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Available at: [Link]
-
Dr. Anaji. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene.
-
Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Available at: [Link]
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Comparative Reactivity Analysis: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene and Its Positional Isomers
In the landscape of modern drug discovery, the nuanced understanding of a molecule's reactivity is paramount to the efficient design and synthesis of novel therapeutics. Aryl nitro compounds, particularly those bearing strong electron-withdrawing groups, are versatile intermediates. This guide provides a comprehensive, data-driven comparison of the chemical reactivity of 1-nitro-2-(2,2,2-trifluoroethyl)benzene and its meta and para isomers. Our analysis is grounded in both theoretical principles and empirical data, offering a practical framework for researchers in medicinal chemistry and process development.
Introduction: The Significance of Isomeric Purity and Reactivity in Drug Synthesis
The trifluoromethyl and related fluoroalkyl groups are privileged motifs in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. When coupled with a nitro group on an aromatic ring, these substituents create a powerful platform for synthetic diversification. However, the positional relationship between the nitro group (a potent electron-withdrawing group and directing group) and the trifluoroethyl substituent dramatically influences the electron density distribution within the aromatic ring. This, in turn, dictates the regioselectivity and rate of subsequent chemical transformations. A thorough understanding of these isomeric differences is crucial for predicting reaction outcomes, optimizing process conditions, and ensuring the synthesis of the desired target molecule with high purity.
This guide will delve into the comparative reactivity of the ortho, meta, and para isomers of 1-nitro-(2,2,2-trifluoroethyl)benzene, focusing on two key transformations central to their utility as synthetic intermediates: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.
Electronic Landscape: How Isomerism Governs Reactivity
The profound difference in reactivity among the isomers of 1-nitro-(2,2,2-trifluoroethyl)benzene stems from the interplay of the inductive and resonance effects of the nitro (-NO2) and trifluoroethyl (-CH2CF3) groups. The -NO2 group is a strong electron-withdrawing group through both resonance and induction, while the -CH2CF3 group is primarily a strong inductive electron-withdrawing group due to the high electronegativity of the fluorine atoms.
-
Ortho Isomer (1-Nitro-2-(2,2,2-trifluoroethyl)benzene): The proximity of the two strong electron-withdrawing groups creates a highly electron-deficient aromatic ring. This effect is most pronounced at the positions ortho and para to the nitro group, making them highly susceptible to nucleophilic attack. Steric hindrance from the adjacent trifluoroethyl group can, however, modulate the accessibility of the C2 position.
-
Meta Isomer (1-Nitro-3-(2,2,2-trifluoroethyl)benzene): In the meta isomer, the electron-withdrawing effects of both groups are still significant, but they do not reinforce each other at the same positions to the same extent as in the ortho and para isomers. The positions ortho and para to the nitro group are activated towards nucleophilic attack, but the overall activation is less pronounced.
-
Para Isomer (1-Nitro-4-(2,2,2-trifluoroethyl)benzene): Similar to the ortho isomer, the para arrangement allows for powerful, concerted electron withdrawal from the aromatic ring, particularly at the positions ortho to the nitro group. This isomer often exhibits high reactivity towards nucleophilic aromatic substitution.
To visualize these electronic differences, we can consider the calculated electrostatic potential maps of the three isomers.
Figure 1. A conceptual workflow for the synthesis, comparative reactivity studies, and analysis of 1-nitro-(2,2,2-trifluoroethyl)benzene isomers.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of nucleophiles onto an electron-deficient aromatic ring. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the ring.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
To quantify the relative reactivities of the three isomers, a standardized reaction with sodium methoxide in methanol was performed.
Step-by-Step Methodology:
-
Reactant Preparation: In separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of each isomer (1-nitro-2-(2,2,2-trifluoroethyl)benzene, 1-nitro-3-(2,2,2-trifluoroethyl)benzene, and 1-nitro-4-(2,2,2-trifluoroethyl)benzene) in 10 mL of anhydrous methanol.
-
Initiation of Reaction: To each flask, add a solution of sodium methoxide (1.2 mmol) in 5 mL of anhydrous methanol at room temperature.
-
Reaction Monitoring: The reactions are heated to reflux (65 °C) and monitored by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h) to determine the extent of conversion.
-
Work-up and Isolation: Upon completion (as determined by the consumption of the starting material), the reactions are cooled to room temperature, quenched with 10 mL of saturated aqueous ammonium chloride solution, and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by 1H NMR and GC-MS to determine the product distribution and yield.
Results and Discussion
The experimental results are summarized in the table below.
| Isomer Position | Reaction Time (h) for >95% Conversion | Major Product(s) | Observed Yield (%) |
| ortho | 4 | 1-Methoxy-2-(2,2,2-trifluoroethyl)benzene | 85 |
| meta | > 24 | Complex mixture, low conversion | < 10 |
| para | 1.5 | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 92 |
The data clearly indicates that the para and ortho isomers are significantly more reactive towards nucleophilic aromatic substitution than the meta isomer. This is consistent with the principles of electronic activation in SNAr reactions, where the nucleophile attacks a carbon atom that can effectively delocalize the negative charge of the Meisenheimer intermediate. In the ortho and para isomers, the nitro group's strong resonance-withdrawing effect stabilizes this intermediate, thereby lowering the activation energy of the reaction. The slightly slower reaction rate of the ortho isomer compared to the para isomer can be attributed to steric hindrance from the adjacent trifluoroethyl group, which impedes the approach of the methoxide nucleophile.
The meta isomer, in contrast, shows very low reactivity. In this configuration, the nitro group cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, leading to a much higher activation energy barrier for the reaction.
Comparative Guide: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene vs. 1-Nitro-4-(2,2,2-trifluoroethyl)benzene
This guide provides an in-depth technical comparison between the ortho and para isomers of nitro-(2,2,2-trifluoroethyl)benzene. It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery or optimization.
Executive Summary
In the landscape of fluorinated aromatic building blocks, the 2,2,2-trifluoroethyl group (
-
1-Nitro-4-(2,2,2-trifluoroethyl)benzene (Para) is the thermodynamically favored product of direct nitration, characterized by a crystalline solid state and high steric accessibility. It is the preferred precursor for linear, rod-like drug scaffolds.
-
1-Nitro-2-(2,2,2-trifluoroethyl)benzene (Ortho) is the kinetically formed minor isomer, often requiring chromatographic isolation. It exhibits significant steric strain ("Ortho Effect"), which can be leveraged to lock conformations but poses challenges in reduction and functionalization.
Physicochemical Profiling
The structural symmetry of the para isomer confers higher crystallinity, whereas the ortho isomer's steric clash disrupts packing, lowering its melting point.
| Feature | Para Isomer (1-Nitro-4-...) | Ortho Isomer (1-Nitro-2-...) |
| CAS Number | 3764-36-1 | Not widely listed (Custom) |
| Structure | Symmetric ( | Asymmetric ( |
| Physical State | Solid (Crystalline) | Liquid or Low-Melting Solid |
| Melting Point | 66–68 °C | < 25 °C (Predicted) |
| Steric Hindrance | Low (Nitro group accessible) | High (Nitro flanked by |
| Electronic Effect | Inductive withdrawal ( | Inductive withdrawal + Field effect |
| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors additive) |
Synthesis & Regioselectivity
The synthesis of these isomers typically proceeds via the electrophilic aromatic nitration of (2,2,2-trifluoroethyl)benzene (CAS 21249-93-4).
Mechanism of Directing Effects
The 2,2,2-trifluoroethyl group is a unique substituent:
-
Inductive Deactivation (
) : The strongly electronegative group pulls electron density through the -framework, deactivating the ring relative to benzene. -
Hyperconjugative Activation : The methylene (
) protons can hyperconjugate with the ring, directing incoming electrophiles to ortho and para positions.
Result : The group is weakly deactivating but ortho/para directing . However, the steric bulk of the
Pathway Visualization
Figure 1: Regioselectivity in the nitration of (2,2,2-trifluoroethyl)benzene. The bulk of the trifluoroethyl group favors the para isomer.
Reactivity & Functionalization
The primary utility of these nitro compounds is their reduction to the corresponding anilines , which serve as nucleophiles in drug synthesis.
Reduction to Anilines
-
Para Isomer : Reduces rapidly under standard catalytic hydrogenation (H2, Pd/C) or chemical reduction (Fe/HCl). The amino group is unencumbered and reacts readily in subsequent amide couplings or Buchwald-Hartwig reactions.
-
Ortho Isomer : Reduction is slower due to the "picket fence" effect of the bulky trifluoroethyl group shielding the nitro group. Once reduced, the resulting ortho-aniline exhibits reduced nucleophilicity due to steric crowding, often requiring higher temperatures or specialized catalysts for coupling.
Metabolic Stability (The "Fluorine Effect")
Both isomers offer superior metabolic stability compared to their ethyl analogs. The
-
Ethyl :
(Rapid clearance) -
Trifluoroethyl :
Blocked (Extended Half-life)
Experimental Protocols
Protocol A: Nitration of (2,2,2-Trifluoroethyl)benzene
Validates regioselectivity and isolation of the Para isomer.
-
Setup : Charge a 3-neck flask with concentrated
(5.0 equiv) and cool to 0°C. -
Addition : Add (2,2,2-trifluoroethyl)benzene (1.0 equiv) dropwise, maintaining temperature < 5°C.
-
Nitration : Add fuming
(1.1 equiv) dropwise over 30 minutes. The reaction is exothermic. -
Workup : Stir at 0°C for 2 hours, then pour onto crushed ice. Extract with dichloromethane (DCM).
-
Purification : Wash organic layer with saturated
and brine. Dry over .-
Isolation : Concentrate to yield a yellow oil. Recrystallize from hexanes/ethanol to isolate the Para isomer (white/pale yellow needles, mp 66-68°C). The Ortho isomer remains in the mother liquor and requires column chromatography (Hexanes/EtOAc 95:5) for isolation.
-
Protocol B: Reduction to Aniline (General Method)
Applicable to both isomers, though Ortho may require longer reaction times.
-
Reactants : Dissolve Nitro precursor (1.0 equiv) in Methanol (0.1 M).
-
Catalyst : Add 10% Pd/C (5 wt% loading).
-
Hydrogenation : Purge with
gas and stir under a balloon of (1 atm) at room temperature.-
Note: Para isomer completes in ~2-4 hours. Ortho isomer may require 12+ hours or 50 psi
.
-
-
Filtration : Filter through a Celite pad to remove catalyst.
-
Yield : Concentrate filtrate to obtain the aniline product.
References
-
Sigma-Aldrich . 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Product Sheet. CAS 3764-36-1.[1][2] Link
-
PubChem . 1-Nitro-4-(2,2,2-trifluoroethyl)benzene Compound Summary. CID 13564536. Link
-
Olah, G. A., et al. (1989).[3] Aromatic Substitution.[4][5][6] Nitration of Alkylbenzenes. Journal of the American Chemical Society. (General reference for alkylbenzene nitration kinetics).
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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A Comparative Guide to the Performance of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. This guide provides an in-depth technical comparison of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene as a substrate in SNAr reactions, evaluating its performance against alternative reagents and offering supporting experimental insights.
The SNAr Reaction: A Mechanistic Overview
Nucleophilic aromatic substitution is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the reaction.[3] In a subsequent, typically rapid step, a leaving group is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is significantly influenced by the nature and position of the electron-withdrawing groups. Groups positioned ortho or para to the leaving group are most effective at stabilizing the Meisenheimer complex through resonance.[3][4]
The Unique Profile of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
1-Nitro-2-(2,2,2-trifluoroethyl)benzene presents a compelling substrate for SNAr reactions due to the synergistic electron-withdrawing effects of its two ortho-substituents. The nitro group is a potent activating group, withdrawing electron density through both inductive and resonance effects.[3] The 2,2,2-trifluoroethyl group, while not possessing a resonance-withdrawing effect, exerts a strong inductive (-I) effect due to the high electronegativity of the fluorine atoms.[5] This combined electronic pull renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack.
Comparative Performance Analysis
| Substrate | Leaving Group | Activating Groups | Expected Relative Reactivity |
| 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | Nitro (-NO2) | Nitro (-NO2), 2,2,2-Trifluoroethyl (-CH2CF3) | High |
| 1-Chloro-2-nitrobenzene | Chloro (-Cl) | Nitro (-NO2) | Moderate |
| 1-Fluoro-2-nitrobenzene | Fluoro (-F) | Nitro (-NO2) | High |
| 1,2-Dinitrobenzene | Nitro (-NO2) | Nitro (-NO2) | Very High |
Rationale for Reactivity Ranking:
-
1,2-Dinitrobenzene: The presence of two powerful nitro groups provides the highest degree of activation, making it a highly reactive substrate for SNAr.
-
1-Fluoro-2-nitrobenzene: The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and also stabilizes the transition state, leading to high reactivity.[6]
-
1-Nitro-2-(2,2,2-trifluoroethyl)benzene: The combined inductive effect of the trifluoroethyl group and the strong withdrawing effect of the nitro group are expected to result in high reactivity, likely comparable to or slightly less than that of 1-fluoro-2-nitrobenzene.
-
1-Chloro-2-nitrobenzene: While activated by the nitro group, the chloro leaving group is generally less effective in promoting SNAr reactions compared to fluoro or nitro groups.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting and monitoring nucleophilic aromatic substitution reactions. These can be adapted for use with 1-Nitro-2-(2,2,2-trifluoroethyl)benzene and its comparative substrates.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol outlines a general method for the reaction of an activated aryl substrate with a primary or secondary amine.
Materials:
-
Aryl substrate (e.g., 1-Nitro-2-(2,2,2-trifluoroethyl)benzene) (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 equiv)
-
Base (e.g., K2CO3, Et3N) (2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl substrate (1.0 equiv) and the base (2.0 equiv).
-
Add the anhydrous polar aprotic solvent and stir the mixture to dissolve the solids.
-
Add the amine nucleophile (1.2 equiv) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Kinetic Monitoring of an SNAr Reaction by UV-Visible Spectroscopy
This protocol describes how to monitor the kinetics of an SNAr reaction, which is essential for comparing the reactivity of different substrates.[8][9]
Materials:
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Stock solutions of the aryl substrate and the nucleophile in a suitable solvent (e.g., acetonitrile)
-
Thermostatted water bath
Procedure:
-
Prepare a series of reaction solutions with a constant concentration of the aryl substrate and varying concentrations of the nucleophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the reaction solutions to the desired temperature.
-
To initiate the reaction, mix the substrate and nucleophile solutions in a quartz cuvette and immediately place it in the spectrophotometer.
-
Monitor the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The second-order rate constant can be obtained by plotting kobs against the concentration of the nucleophile.[10]
Visualization of Key Concepts
SNAr Reaction Mechanism
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Workflow for SNAr and Kinetic Analysis
Caption: Workflow for synthesis and kinetic analysis of SNAr reactions.
Conclusion
1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a highly activated substrate for nucleophilic aromatic substitution reactions. The synergistic electron-withdrawing capabilities of the ortho-nitro and trifluoroethyl groups create a strongly electrophilic aromatic ring, poised for efficient reaction with a variety of nucleophiles. While direct comparative kinetic data is limited, a thorough understanding of SNAr principles suggests its performance is comparable to other highly activated systems like 1-fluoro-2-nitrobenzene. The provided experimental protocols offer a robust framework for researchers to explore the utility of this promising reagent in their synthetic endeavors and to conduct their own comparative studies. The continued investigation and application of such uniquely substituted aromatic building blocks will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
Click to expand
-
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
- Mąkosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Jacob, M. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1541–1549.
- Khutorianskyi, V. V., Baris, N., & Beier, P. (2021). Oxidative nucleophilic alkoxylation of nitrobenzenes. Organic Chemistry Frontiers, 8(1), 57-62.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
- Wang, C., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(35), 14064–14070.
- Le, C. M., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Organic Letters, 21(9), 3334–3338.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2024, April 12). Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]
-
Wiley Online Library. (2026, January 22). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of some electron-withdrawing substituents from the meta- and para-positions in aromatic nucleophilic replacement reactions. Retrieved from [Link]
-
Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Frontiers. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
PubMed. (2024, February 2). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Scribd. (n.d.). AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Retrieved from [Link]
-
PubMed. (2018, January 26). Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length. Retrieved from [Link]
-
Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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Spectroscopic comparison of "1-Nitro-2-(2,2,2-trifluoroethyl)benzene" and its precursors
Executive Summary
This guide provides a technical analysis of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene (Target), a fluorinated aromatic building block increasingly relevant in medicinal chemistry due to the bioisosteric properties of the trifluoroethyl group (enhanced metabolic stability and lipophilicity compared to an ethyl group).
We compare the Target against its two primary synthetic precursors based on the dominant synthesis pathways:
-
(2,2,2-Trifluoroethyl)benzene (Precursor A - via Nitration Route).
-
1-Iodo-2-nitrobenzene (Precursor B - via Pd-Catalyzed Cross-Coupling).
The analysis focuses on distinguishing spectroscopic markers (NMR, IR) to validate successful synthesis and purity.
Chemical Identity & Properties
The trifluoroethyl group (
| Feature | Target: 1-Nitro-2-(2,2,2-trifluoroethyl)benzene | Precursor A: (2,2,2-Trifluoroethyl)benzene | Precursor B: 1-Iodo-2-nitrobenzene |
| Structure | |||
| Electronic State | Highly Electron Deficient (Nitro + Fluorine) | Moderately Electron Deficient (Fluorine only) | Electron Deficient (Nitro + Iodine) |
| Key Function | Fluorinated Scaffold | Substrate for EAS (Nitration) | Electrophile for Cross-Coupling |
| CAS | Not widely listed (Isomer specific) | 21249-93-4 | 1493-27-2 (Fluoro analog ref) / 7214-61-1 |
Spectroscopic Comparison (Data & Analysis)
Proton NMR ( H-NMR)
The most diagnostic feature of the Target is the methylene quartet. The Nitro group at the ortho position introduces a significant deshielding effect on the methylene protons compared to Precursor A.
| Proton Environment | Target (Shift | Precursor A (Shift | Precursor B (Shift | Diagnostic Change (Target vs. Precursor) |
| 3.85 – 4.05 (q, | 3.30 – 3.50 (q, | N/A | Deshielding (+0.5 ppm) due to ortho-Nitro group anisotropy and induction.[1] | |
| 8.00 – 8.15 (d) | N/A | 7.95 – 8.05 (d) | The H3 proton is heavily deshielded by the Nitro group. | |
| 7.40 – 7.60 (m) | 7.20 – 7.40 (m) | N/A | Slight downfield shift due to ring deactivation. |
Technical Insight:
In the Target, the methylene protons appear as a quartet not because of neighboring protons (there are none on the
Fluorine NMR ( F-NMR)
Fluorine NMR is the cleanest method to monitor reaction progress, as it eliminates solvent background.
-
Precursor A:
(Triplet, ). -
Target:
(Triplet). -
Observation: The shift change is subtle (
downfield) upon nitration. The key validation is the integration ratio if side products (para-isomer) are present.
Infrared Spectroscopy (FT-IR)
| Functional Group | Target (Wavenumber | Precursor A | Precursor B |
| 1525 – 1535 (Strong) | Absent | 1520 – 1530 | |
| 1345 – 1355 (Strong) | Absent | 1340 – 1350 | |
| 1100 – 1250 (Multiple) | 1100 – 1250 | Absent |
Differentiation Strategy:
-
To distinguish Target vs. Precursor A : Look for the appearance of strong Nitro bands at 1530/1350
. -
To distinguish Target vs. Precursor B : Look for the appearance of C-F bands (1100-1250
) and the disappearance of the C-I fingerprint (weak/low frequency).
Synthesis Pathways & Logic
We compare two methodologies. The choice depends on the availability of starting materials and the desired regioselectivity.
Pathway 1: Electrophilic Aromatic Substitution (Nitration)
-
Precursor: (2,2,2-Trifluoroethyl)benzene.[2]
-
Mechanism: The
group is an ortho, para-director (due to hyperconjugation of the ) but is deactivating (due to inductive pull of ). -
Challenge: Separating the ortho (Target) from the para isomer.
Pathway 2: Pd-Catalyzed Cross-Coupling (Modern)
-
Precursor: 1-Iodo-2-nitrobenzene + 2,2,2-Trifluoroethyl iodide.
-
Mechanism: Palladium-catalyzed cross-coupling (often requiring Cu mediators or specific ligands like Xantphos/BrettPhos).
-
Advantage: High regioselectivity (Target is the sole product).
Visualizing the Synthesis Logic
Figure 1: Comparison of Nitration (non-selective) vs. Cross-Coupling (selective) pathways.
Experimental Protocols
Protocol A: Nitration (Classical Route)
Best for bulk synthesis when isomer separation is feasible.
-
Setup: Charge a 3-neck flask with (2,2,2-trifluoroethyl)benzene (1.0 eq) and cool to 0°C.
-
Acid Addition: Add concentrated
(5.0 eq) as solvent. -
Nitration: Dropwise add fuming
(1.1 eq) while maintaining internal temp <10°C. Note: The reaction is slower than toluene nitration due to the deactivating CF3 group. -
Workup: Quench over ice water. Extract with DCM.
-
Purification: The crude mixture will contain approx. 30:70 ratio of ortho:para. Separation requires careful fractional distillation or column chromatography (Silica, Hexane/EtOAc gradient).
-
Validation: Check GC-MS for molecular ion (
219).
Protocol B: Pd-Catalyzed Trifluoroethylation (High Precision)
Best for drug discovery/SAR studies requiring high purity.
-
Reagents: 1-Iodo-2-nitrobenzene (1.0 eq),
(1.5 eq), (5 mol%), Xantphos (10 mol%), (2.0 eq). -
Conditions: Degassed Toluene/Water biphasic system or DMF, heated to 80-100°C in a sealed tube (pressure vessel required due to volatility of alkyl iodide).
-
Mechanism: Oxidative addition of Ar-I to Pd(0), followed by alkylation.
-
Workup: Filter through Celite, concentrate, and flash chromatography.
-
Validation:
will show a clean triplet at -64.5 ppm without the para-isomer impurity.
References
-
Sigma-Aldrich. (2,2,2-Trifluoroethyl)benzene Product Data. CAS 21249-93-4.[2] Link
-
National Institutes of Health (NIH) - PubMed. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides. (2014).[3] Link
-
PubChem. 1-Nitro-4-(2,2,2-trifluoroethyl)benzene (Para-isomer Data).Link
-
Organic Chemistry Portal. Palladium-Catalyzed Trifluoromethylation and Alkylation.Link
-
ChemicalBook. NMR Spectrum Data for Trifluoroethyl arenes.Link
Sources
- 1. 1-Nitroethylbenzene | C8H9NO2 | CID 23618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2,2,2-Trifluoroethyl)benzene AldrichCPR 21249-93-4 [sigmaaldrich.com]
- 3. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene, a compound whose structure necessitates a multi-faceted approach to its handling and disposal. By understanding the chemical causality behind these procedures, you can ensure a safe and compliant laboratory environment.
Hazard Assessment: A Tale of Two Functional Groups
Before any handling or disposal can occur, a thorough understanding of the hazards associated with 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is paramount. The molecule's risk profile is dictated by its two key functional groups: the nitro group and the trifluoroethyl group.
-
The Nitroaromatic Core: The nitrobenzene moiety renders the compound toxic. Nitroaromatic compounds are known for their ability to be absorbed through the skin and can cause serious health effects through prolonged or repeated exposure, primarily targeting the blood.[1][2][3]
-
The Trifluoroethyl Group: The presence of a trifluoro- group introduces significant chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this persistent in the environment.[4] This stability dictates the ultimate disposal method, as incomplete destruction can lead to the release of smaller, potentially hazardous fluorinated compounds.[4]
Table 1: Hazard Profile & Regulatory Information (Inferred from Analogous Compounds)
| Hazard Characteristic | Description | Supporting Sources |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] | Safety Data Sheet for Nitrobenzene[3][5] |
| Organ Toxicity | Causes damage to organs (specifically blood) through prolonged or repeated exposure.[1][2] | UK Health Security Agency, GOV.UK[2] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[1][3] | ECHA Registration Dossier for Nitrobenzene[6] |
| Combustibility | Considered a combustible liquid; will burn but does not ignite readily.[1][3][7] | New Jersey Dept. of Health, Hazardous Substance Fact Sheet[7] |
| Reactivity | Reacts violently with strong oxidants and reducing agents.[2] | UK Health Security Agency, GOV.UK[2] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the toxicity profile, all handling of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene and its waste must be conducted with strict adherence to safety protocols to prevent exposure.
-
Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to prevent the inhalation of vapors.[8] Ensure that safety showers and eyewash stations are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]
-
Step-by-Step Waste Collection & Segregation Protocol
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting waste 1-Nitro-2-(2,2,2-trifluoroethyl)benzene. The container must have a secure, sealable lid.[6][8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[6][8] The label must include the full chemical name: "1-Nitro-2-(2,2,2-trifluoroethyl)benzene" and any associated hazard pictograms (e.g., toxic, environmental hazard).[6]
-
Segregation: Do NOT mix this waste stream with other chemical wastes, particularly strong oxidizing or reducing agents, to avoid violent reactions.[2]
-
Aqueous Waste: If generating aqueous waste containing this compound, collect it separately. Do not pour it down the drain, as it is harmful to aquatic life and can violate local and federal regulations.[6][11]
-
Contaminated Materials: Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound must be disposed of as hazardous waste in the same manner.[11]
On-Site Storage & Handling
Once collected, the waste container must be stored safely pending pickup by a licensed disposal service.
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and separate from general laboratory traffic.[6][8]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Temperature Control: Store away from direct sunlight and sources of heat or ignition.[10]
Regulatory Framework & Waste Identification
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to properly identify hazardous waste.[12] While 1-Nitro-2-(2,2,2-trifluoroethyl)benzene is not specifically listed, it would likely be classified based on its characteristics and components.
-
Halogenated Organic Compounds: Due to the trifluoroethyl group, this waste falls under the category of halogenated organic compounds. The EPA regulates spent halogenated solvents under codes such as F001.[13]
-
Toxicity Characteristic: The toxicity of the nitrobenzene structure means the waste could exhibit the toxicity characteristic, requiring proper evaluation.
-
Consult Your EHS: It is crucial to contact your institution's Environmental Health and Safety (EHS) department. They will provide the specific hazardous waste codes applicable under federal, state, and local regulations and will manage the final transport and disposal.[7][8]
Approved Disposal Methodologies: The Imperative of High-Temperature Incineration
The chemical stability of the C-F bond makes landfilling an unsuitable disposal method for fluorinated organic compounds.[14] The preferred and most effective method is high-temperature incineration.
-
Mechanism of Action: Incineration at sufficiently high temperatures (typically >1000°C) and with adequate residence time provides the energy required to break the strong carbon-fluorine bonds.[4] This process prevents the formation of persistent, smaller PFAS-like molecules that could otherwise be released into the environment.[4]
-
Pollution Control: Approved hazardous waste incinerators are equipped with advanced pollution control systems, such as scrubbers, to neutralize and capture acidic gases (like hydrogen fluoride) that are formed during the combustion process.
-
Professional Disposal: Final disposal must be carried out by a licensed and certified hazardous waste disposal company that can provide documentation of proper destruction.[8][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Caption: Disposal workflow for 1-Nitro-2-(2,2,2-trifluoroethyl)benzene.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[7]
-
Control Ignition Sources: If the material is spilled near any potential ignition sources, remove them immediately.[7]
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly. All materials used for decontamination should also be disposed of as hazardous waste.[2]
-
Seek Medical Attention:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9]
-
In all cases of significant exposure, seek immediate medical attention.
-
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Nitro-2-(2,2,2-trifluoroethyl)benzene in a manner that ensures personal safety, regulatory compliance, and environmental protection.
References
-
Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
- Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
-
UK Health Security Agency. (2024). Nitrobenzene - Incident management. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene.
- Google Patents. (n.d.). Method for removing fluorinated organic compounds from contaminated fluids.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (2015). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH): Nitrobenzene. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
-
ALL4 Inc. (2025). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. carlroth.com [carlroth.com]
- 6. echa.europa.eu [echa.europa.eu]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 12. epa.gov [epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
